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[1,4'-Bipiperidine]-4-carboxylic acid Documentation Hub

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  • Product: [1,4'-Bipiperidine]-4-carboxylic acid
  • CAS: 201810-57-3

Core Science & Biosynthesis

Foundational

spectroscopic data for [1,4'-Bipiperidine]-4-carboxylic acid (¹H NMR, ¹³C NMR)

This technical guide details the spectroscopic characterization of [1,4'-Bipiperidine]-4-carboxylic acid and its primary synthetic precursor, the ethyl ester derivative. These scaffolds are critical intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of [1,4'-Bipiperidine]-4-carboxylic acid and its primary synthetic precursor, the ethyl ester derivative. These scaffolds are critical intermediates in the synthesis of muscarinic antagonists, GPCR ligands, and other piperidine-based therapeutics.

Introduction & Structural Context

[1,4'-Bipiperidine]-4-carboxylic acid (CAS: 201810-56-2) is a bicyclic diamine scaffold characterized by two piperidine rings linked via a nitrogen-carbon bond (


).[1] It exists primarily as a zwitterion in neutral aqueous media, which significantly complicates NMR acquisition in non-polar solvents.

To ensure reproducible characterization, this guide focuses on the Ethyl ester intermediate (CAS: 344779-08-4). This precursor is the standard "quality control" checkpoint in synthetic workflows because it is soluble in CDCl₃ and provides sharp, distinct signals free from zwitterionic broadening.

Core Scaffold Numbering

The numbering system used in this guide follows IUPAC conventions for bicyclic assemblies:

  • Ring A (Distal): The piperidine ring bearing the carboxylic acid/ester at position 4.

  • Ring B (Proximal): The piperidine ring acting as the N-substituent (linked at C4').

G cluster_0 Ring A (Carboxylated) cluster_1 Ring B (Linker) N1 N1 C2 C2 N1->C2 C4_prime C4' N1->C4_prime Linker Bond C3 C3 C2->C3 C4 C4 (COOH) C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C3_prime C3' C4_prime->C3_prime C2_prime C2' C3_prime->C2_prime C5_prime C5' C5_prime->C4_prime N1_prime N1' (NH) C2_prime->N1_prime C6_prime C6' C6_prime->C5_prime N1_prime->C6_prime

Figure 1: Connectivity and numbering logic for the [1,4'-Bipiperidine] scaffold.

Experimental Protocols

Sample Preparation for NMR

For the Ethyl Ester derivative (CAS 344779-08-4):

  • Solvent: Dissolve 10-15 mg of the oil/solid in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Additives: If peak broadening occurs due to the secondary amine (

    
    ), add 1 drop of D₂O to exchange the NH proton, or use K₂CO₃ treated solvent to ensure the free base form.
    

For the Free Acid (CAS 201810-56-2):

  • Solvent: The zwitterion is insoluble in CDCl₃. Use D₂O or DMSO-d₆ with 1 equivalent of DCl or NaOD to lock the protonation state.

  • Standard: Use TSP (trimethylsilylpropanoic acid sodium salt) as the internal reference for aqueous samples (0.00 ppm).

Spectroscopic Data Analysis[2][3]

The following data corresponds to the Ethyl [1,4'-bipiperidine]-4-carboxylate , which serves as the primary structural proof before hydrolysis.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the diagnostic ethyl ester quartet/triplet and the upfield multiplets of the piperidine rings.

AssignmentShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Notes
Ethyl -CH₂- 4.13Quartet (q)2H7.1Diagnostic ester signal
Ethyl -CH₃ 1.25Triplet (t)3H7.1Diagnostic ester signal
Ring A: H2, H6 (eq) 2.90 – 3.05Broad Doublet2H~11.5Deshielded by N1
Ring B: H2', H6' (eq) 3.10 – 3.15Multiplet2H-Adjacent to NH
Ring B: H2', H6' (ax) 2.55 – 2.65Triplet of doublets2H12.0, 2.5Large axial-axial coupling
Linker H4' 2.25 – 2.35Multiplet (tt)1H11.5, 3.5Central methine; shielded by N1
Ring A: H4 2.18 – 2.28Multiplet (tt)1H-Alpha to Carbonyl
Ring A: H2, H6 (ax) 2.00 – 2.15Triplet (t)2H11.0Overlaps with Ring A H4
Ring A/B: H3, H5 1.50 – 1.95Multiplet (m)8H-Complex envelope of methylene protons
NH (Amine) 1.60 – 1.80Broad Singlet1H-Exchangeable; shift varies with conc.
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of two distinct carbocyclic rings and the ester carbonyl.

AssignmentShift (δ ppm)TypeNotes
C=O (Carbonyl) 175.2QuaternaryEster carbonyl
Ethyl -CH₂- 60.3CH₂Deshielded by oxygen
Linker C4' 62.5CHPoint of attachment (N1-C4')
Ring A: C2, C6 49.8CH₂Alpha to tertiary amine (N1)
Ring B: C2', C6' 46.2CH₂Alpha to secondary amine (NH)
Ring A: C4 41.5CHAlpha to carbonyl
Ring B: C3', C5' 30.5CH₂Beta to Linker
Ring A: C3, C5 28.6CH₂Beta to Carbonyl
Ethyl -CH₃ 14.2CH₃Terminal methyl

Synthesis & Hydrolysis Workflow

The spectroscopic identity changes drastically upon hydrolysis. The following workflow illustrates the shift from the lipophilic ester to the polar acid.

Synthesis Ester Ethyl [1,4'-bipiperidine]-4-carboxylate (CAS 344779-08-4) Soluble: CDCl3 Delta(CO): 175 ppm Hydrolysis Hydrolysis (6N HCl, Reflux) Ester->Hydrolysis Loss of Et group Acid [1,4'-Bipiperidine]-4-carboxylic acid (CAS 201810-56-2) Soluble: D2O Delta(CO): ~180 ppm (Acid) Hydrolysis->Acid Formation of .2HCl salt

Figure 2: Transformation of the characterized ester intermediate to the target acid.

Diagnostic Changes upon Hydrolysis (Ester Acid)

When converting the ethyl ester to the free acid (or HCl salt):

  • Disappearance: The quartet at 4.13 ppm and triplet at 1.25 ppm (¹H) vanish.

  • Shift of Carbonyl: The ¹³C carbonyl signal shifts downfield from 175 ppm (ester) to ~178-180 ppm (acid).

  • Solubility Switch: The product will no longer dissolve in CDCl₃; D₂O must be used.

  • Salt Effect: If isolated as the dihydrochloride salt, the alpha-proton signals (H2, H6, H2', H6') will shift downfield by 0.5 - 1.0 ppm due to protonation of the nitrogen centers.

References

  • Patent Literature (Intermediate Data):Preparation of piperidine derivatives. Patent WO2015181532A1. (Contains protocols for Boc-protected analogs and ester hydrolysis).
  • Core Scaffold Data: 1,4'-Bipiperidine dihydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

potential biological activities of [1,4'-Bipiperidine]-4-carboxylic acid derivatives

Technical Guide: Biological Activities & Therapeutic Potential of [1,4'-Bipiperidine]-4-carboxylic Acid Derivatives Part 1: Executive Summary & Core Scaffold Analysis The [1,4'-Bipiperidine]-4-carboxylic acid scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activities & Therapeutic Potential of [1,4'-Bipiperidine]-4-carboxylic Acid Derivatives

Part 1: Executive Summary & Core Scaffold Analysis

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a semi-rigid, basic diamine core that effectively spans transmembrane binding pockets of G-Protein Coupled Receptors (GPCRs).[1] Its unique geometry—two piperidine rings linked by a nitrogen atom—provides a defined distance between pharmacophores while maintaining sufficient flexibility to adopt induced-fit conformations.[1]

This guide analyzes the scaffold’s utility in developing high-affinity antagonists for Chemokine Receptors (CCR2, CCR4, CCR5) and Melanin-Concentrating Hormone Receptors (MCH1R), positioning it as a critical tool in immuno-oncology, inflammation, and metabolic disease research.

Core Structural Attributes
  • Basicity: The central tertiary amine (pKa ~8.5–9.5) often forms a critical salt bridge with conserved acidic residues (e.g., Asp/Glu) in GPCR transmembrane helices.

  • Linker Versatility: The 4-carboxylic acid moiety serves as a handle for amide coupling, allowing the attachment of diverse lipophilic "tails" essential for selectivity.

  • Solubility: The bipiperidine motif enhances aqueous solubility compared to purely aromatic linkers, improving DMPK profiles.

Part 2: Medicinal Chemistry & SAR (Structure-Activity Relationship)

The biological activity of this scaffold is tunable via substitutions at three key vectors: the distal nitrogen (N1'), the central linker (N1), and the carboxylic acid amide interface.

Comparative SAR Table: Selectivity Drivers
Target ReceptorKey Structural Modification (R-Group)Mechanism of Selectivity
CCR4 (Treg Trafficking)Amide Linker: Coupling with lipophilic amines (e.g., 2,4-dichlorobenzyl amine).[1]The lipophilic tail occupies a hydrophobic pocket in CCR4, while the bipiperidine interacts with extracellular loops.
CCR2 (Monocyte Recruitment)N-Substitution: Addition of trifluoromethyl-benzamide groups or rigid spiro-cycles.[1]Requires a specific "U-shaped" conformation to fit the CCR2 orthosteric site; often sensitive to hERG liability if too lipophilic.
MCH1R (Obesity/Metabolism)Distal Aryl Groups: Attachment of 3,4-difluorophenyl moieties.[2][3][4]Selectivity over other GPCRs is driven by stacking interactions with aromatic residues deep in the MCH1R pocket.
MenA (Antibacterial)Lipophilic Esters: Long-chain alkyl or aryl esters at the carboxylic acid.[1]Targets the hydrophobic tunnel of the MenA enzyme in M. tuberculosis.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of a Representative Bipiperidine CCR4 Antagonist

Context: This protocol describes the synthesis of a high-potency CCR4 antagonist via Nucleophilic Aromatic Substitution (SnAr), a standard method for functionalizing the bipiperidine core.[3]

Reagents:

  • 1,4'-Bipiperidine (CAS: 4897-50-1)[1]

  • Heterocyclic Electrophile: 6-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-b]pyrazine (Intermediate A)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Intermediate A (1.0 equiv, 0.275 mmol) in anhydrous DMF (5.0 mL).

  • Nucleophilic Attack: Add 1,4'-Bipiperidine (2.0 equiv, 0.55 mmol) followed by DIPEA (2.0 equiv).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 2 hours. Monitor conversion via LC-MS (Target Mass [M+H]+: ~485.2).[1][3]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Concentrate the organic layer in vacuo. Purify the residue using Reverse Phase Preparative HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% TFA[1][3]

    • Mobile Phase B: Acetonitrile + 0.1% TFA[1][3]

    • Gradient: 0% to 100% B over 30 minutes.

  • Validation: Lyophilize fractions to obtain the trifluoroacetate salt. Verify purity (>95%) by 1H-NMR and HPLC.

Protocol B: CCR4 Chemotaxis Inhibition Assay

Context: Validates the biological antagonist activity of the synthesized derivative.[5][6]

  • Cell Line: CCR4-transfected CEM-NKR cells or human Th2 cells.[1]

  • Ligand: Recombinant human CCL22 (MDC) or CCL17 (TARC).

  • Chamber Setup: Use a 96-well transwell migration plate (5 µm pore size).

  • Procedure:

    • Resuspend cells (1 x 10^6 cells/mL) in chemotaxis buffer (RPMI 1640 + 0.1% BSA).

    • Incubate cells with varying concentrations of the Bipiperidine Test Compound (0.1 nM – 10 µM) for 30 minutes at 37°C.

    • Add Ligand (CCL22, 10 nM) to the lower chamber.

    • Add Cell/Compound mix to the upper chamber.

    • Incubate for 2–4 hours at 37°C / 5% CO2.

  • Quantification: Measure migrated cells in the lower chamber using a luminescent cell viability assay (e.g., CellTiter-Glo).

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

Part 4: Mechanism of Action & Signaling Pathway

The [1,4'-Bipiperidine]-4-carboxylic acid derivatives primarily act as orthosteric antagonists or negative allosteric modulators of chemokine receptors.[1] Upon binding, they lock the receptor in an inactive conformation, preventing G-protein coupling.

Pathway Visualization: CCR4 Antagonism

CCR4_Signaling Ligand CCL22 / CCL17 (Chemokine Ligand) Receptor CCR4 Receptor (GPCR) Ligand->Receptor Activates G_Protein G_i/o Protein (Heterotrimeric) Receptor->G_Protein Couples Antagonist Bipiperidine Derivative (Antagonist) Antagonist->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits (G_alpha_i) GBG G_beta/gamma Subunits G_Protein->GBG Dissociates cAMP cAMP Levels (Decrease) AC->cAMP Reduces PLC PLC-beta GBG->PLC Activates IP3 IP3 Production PLC->IP3 Generates Calcium Ca2+ Mobilization IP3->Calcium Triggers Release Actin Actin Polymerization Calcium->Actin Regulates Chemotaxis Chemotaxis / Migration Actin->Chemotaxis Drives

Caption: Mechanism of CCR4 blockade by bipiperidine antagonists. The compound prevents Ligand-Receptor binding, halting the Gi/o signaling cascade required for cytoskeletal reorganization and chemotaxis.

Part 5: Future Directions & Challenges

  • hERG Liability: A common challenge with the bipiperidine scaffold is off-target activity at the hERG potassium channel, which can lead to QT prolongation.

    • Strategy: Reduce lipophilicity (LogP < 3) or introduce polar substituents (e.g., hydroxyl groups) on the piperidine rings to disrupt hERG binding without affecting CCR potency.

  • Dual Antagonism: Developing dual CCR2/CCR5 antagonists using this scaffold is a promising avenue for treating complex inflammatory diseases like NASH (Non-alcoholic Steatohepatitis) and HIV.

  • CNS Penetration: For MCH1R targets (obesity/depression), optimizing the scaffold for Blood-Brain Barrier (BBB) penetration is critical. This often involves capping the carboxylic acid with heterocyclic bioisosteres (e.g., oxadiazoles).

References

  • Yokoyama, K., et al. (2008). Potent antagonists of the CCR2b receptor.[7][8][9] Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters.[8][9] Link

  • Bayry, J., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors.[1] European Journal of Medicinal Chemistry. Link

  • MedChemExpress. (2024). CCR2 Antagonist 4 (Teijin Compound 1) Product Information.[4][7][8][9]Link

  • RAPT Therapeutics. (2018). Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.Link

Sources

Foundational

The [1,4'-Bipiperidine] Core: A Technical Guide to Structure, Synthesis, and Pharmacological Utility

[1] Executive Summary The [1,4'-bipiperidine] core (IUPAC: 1-(piperidin-4-yl)piperidine) represents a privileged scaffold in medicinal chemistry, characterized by two interconnected piperidine rings.[1][2][3][4] This str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The [1,4'-bipiperidine] core (IUPAC: 1-(piperidin-4-yl)piperidine) represents a privileged scaffold in medicinal chemistry, characterized by two interconnected piperidine rings.[1][2][3][4] This structure serves as a critical pharmacophore and linker in several FDA-approved therapeutics, most notably the topoisomerase I inhibitor Irinotecan and the opioid analgesic Piritramide .[3][4]

Its utility stems from its unique physicochemical profile: it offers a semi-rigid, extended architecture that can span deep binding pockets (e.g., GPCRs, ion channels) while maintaining high basicity and solubility.[5][3] However, this scaffold carries inherent risks, particularly hERG channel inhibition , necessitating careful structural optimization during lead development.[5][3][4] This guide provides a comprehensive technical analysis of the core's properties, synthetic routes, and medicinal applications.[5]

Structural Anatomy & Physicochemical Profile[4]

The [1,4'-bipiperidine] core consists of a central piperidine ring (Ring A) substituted at the 4-position by the nitrogen of a second piperidine ring (Ring B).

Conformational Landscape

The thermodynamic stability of the cyclohexane-like piperidine rings dictates the core's 3D geometry.

  • Chair-Chair Conformation: Both rings predominantly adopt a chair conformation to minimize torsional strain.[3][4]

  • Equatorial Preference: The bulky N-substituent on Ring A (the entire Ring B) occupies the equatorial position to avoid severe 1,3-diaxial interactions.[4] This locks the core into an extended, linear topology, approximately 9–11 Å in length, making it an ideal spacer for bidentate ligands.[5][3]

Ionization and Basicity (pKa)

The molecule possesses two basic nitrogen centers with distinct electronic environments:

  • Distal Secondary Amine (Ring A, N1): Highly basic (

    
    ).[3][4] This site is sterically accessible and typically serves as the primary point for further functionalization or salt formation.[4]
    
  • Central Tertiary Amine (Ring B, N1'): Moderately basic (

    
    ).[3][4] The basicity is slightly attenuated due to the inductive effect of the adjacent carbon framework and increased steric bulk, which hinders solvation of the protonated ammonium species.
    
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 168.28 g/mol Low MW allows for significant decoration without violating Lipinski's Rule of 5.[3][4]
LogP (calc) ~1.2Moderate lipophilicity; good membrane permeability but requires polar groups to prevent non-specific binding.[3][4]
H-Bond Donors 1 (Secondary NH)Key handle for derivatization (alkylation/acylation).[3][4]
H-Bond Acceptors 2 (Nitrogens)Facilitates interactions with receptor residues (e.g., Asp/Glu in GPCRs).[3][4]

Synthetic Methodologies

Constructing the [1,4'-bipiperidine] core requires strategies that avoid poly-alkylation and ensure regioselectivity.[3]

The Gold Standard: Reductive Amination

The most robust industrial route involves the reductive amination of N-protected 4-piperidone with piperidine .[4] This method minimizes side reactions and offers high yields.[3][4]

Protocol Overview:

  • Condensation: 1-Boc-4-piperidone reacts with piperidine to form an iminium intermediate.[3][4] Titanium(IV) isopropoxide (

    
    ) is often used as a Lewis acid to drive conversion.[3][4]
    
  • Reduction: The iminium species is reduced in situ using Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ).[3][4]
  • Deprotection: Removal of the Boc group (e.g., with TFA or HCl) yields the free secondary amine.[3][4]

G Start 1-Boc-4-Piperidone + Piperidine Inter Iminium Ion Intermediate Start->Inter Ti(OiPr)4, DCM Reduct Reduction (NaBH(OAc)3) Inter->Reduct Prod 1-Boc-1,4'-bipiperidine Reduct->Prod Final [1,4'-bipiperidine] (Deprotection) Prod->Final TFA or HCl

Figure 1: Step-wise synthesis of the [1,4'-bipiperidine] core via reductive amination.

Alternative: Nucleophilic Substitution

Direct alkylation of 4-halopiperidines with piperidine is possible but less favored due to:

  • Elimination Competition: E2 elimination can occur, forming the alkene side product.[5][3][4]

  • Poly-alkylation: Difficult to control mono-alkylation without excess reagents.[3][4]

Medicinal Chemistry Utility & Case Studies

The [1,4'-bipiperidine] scaffold is a "privileged structure" in neuropharmacology and oncology.[3]

Case Study: Irinotecan (Camptosar)

Therapeutic Area: Oncology (Colorectal Cancer) Mechanism: Topoisomerase I Inhibitor.[3][4][6][7] Role of Bipiperidine: Irinotecan is a prodrug of SN-38.[3][4][7] The [1,4'-bipiperidine]-1'-carboxylate moiety is attached to the C10 phenol of the camptothecin core.[7]

  • Solubility: The basic bipiperidine tail drastically increases the water solubility of the otherwise insoluble camptothecin scaffold.[4]

  • Activation: In vivo, carboxylesterases cleave the bipiperidine carbamate linkage, releasing the active metabolite SN-38.[5][3][4]

  • Synthesis Key: The synthesis utilizes [1,4'-bipiperidine]-1'-carbonyl chloride as a critical electrophile to install the side chain.[3][4][7]

Case Study: Piritramide (Dipidolor)

Therapeutic Area: Analgesia (Opioid) Mechanism:


-Opioid Receptor Agonist.[3][4]
Role of Bipiperidine: 
Piritramide features a 4-amino-4-carbamoyl piperidine ring linked to a second piperidine.[3][4]
  • Binding: The bipiperidine unit mimics the N-substituent found in fentanyl-class opioids, providing the necessary bulk to fill the hydrophobic cavity of the

    
    -opioid receptor.
    
  • Potency: It is approximately 0.75x the potency of morphine but with a faster onset, attributed to the lipophilicity conferred by the bipiperidine system.

ADMET & Safety Considerations

The hERG Liability

The most significant risk associated with the [1,4'-bipiperidine] core is the inhibition of the hERG potassium channel (


), which can lead to QT interval prolongation and Torsades de Pointes.

Mechanism of Blockade:

  • Pharmacophore: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in

    
    -cation interactions with positively charged nitrogens.[3][4]
    
  • Risk Factor: The bipiperidine core, being a basic, flexible, and somewhat lipophilic linker, perfectly fits this pharmacophore.[5][3]

  • Mitigation Strategies:

    • Reduce Basicity: Introduce electron-withdrawing groups (fluorine, carbonyls) adjacent to the nitrogens to lower pKa.[3][4]

    • Zwitterions: Incorporate carboxylic acids (as seen in fexofenadine) to neutralize the net charge at physiological pH.[3][4]

    • Rigidification: Constraining the linker to prevent the "induced fit" binding in the hERG pore.[3][4]

Metabolic Hotspots[4]
  • N-Oxidation: Both nitrogen atoms are susceptible to oxidation by FMOs (Flavin-containing monooxygenases), forming N-oxides which are typically inactive and rapidly excreted.[3][4]

  • N-Dealkylation: CYP450 enzymes (specifically CYP3A4 and CYP2D6) can cleave the bond between the two rings or the distal substituents, leading to fragmentation.

References

  • Irinotecan Synthesis & Structure

    • Title: Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.[3][4][6][7][8][9][10]

    • Source: U.S. Patent 7,662,964 (2010).[3][4][9]

    • URL
  • hERG Inhibition & Piperidines

    • Title: Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels (Discusses hERG selectivity).[3][11]

    • Source: Bioorganic & Medicinal Chemistry Letters (2008).[3][4]

    • URL:[Link]

  • General Piperidine Properties

    • Title: 1,4'-Bipiperidine Compound Summary.
    • Source: PubChem (National Library of Medicine).[3][4]

    • URL:[Link][3][4]

  • Reductive Amination Protocols

    • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
    • Source: European Journal of Organic Chemistry (via ResearchGate).[3][4]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for [1,4'-Bipiperidine]-4-carboxylic acid and its Derivatives in Neuroscience Research

Abstract The [1,4'-Bipiperidine]-4-carboxylic acid scaffold represents a confluence of two privileged structures in central nervous system (CNS) drug discovery: the piperidine-4-carboxylic acid moiety, a known gamma-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold represents a confluence of two privileged structures in central nervous system (CNS) drug discovery: the piperidine-4-carboxylic acid moiety, a known gamma-aminobutyric acid (GABA) analog, and the bipiperidine core, a versatile scaffold for targeting a range of CNS receptors and transporters. While direct pharmacological data on the parent molecule is limited, its structural components suggest a rich potential for derivatization to create novel chemical probes and therapeutic candidates. This guide provides an in-depth exploration of the potential applications of this scaffold in neuroscience research, drawing on established data from its close structural analogs. We present the scientific rationale, detailed experimental protocols, and workflow designs for investigating derivatives of [1,4'-Bipiperidine]-4-carboxylic acid as modulators of GABAergic, glutamatergic, and dopaminergic systems.

Introduction: Deconstructing the Scaffold for CNS Applications

[1,4'-Bipiperidine]-4-carboxylic acid (CAS 201810-56-2) is a bifunctional organic compound that serves as a valuable starting point for medicinal chemistry campaigns targeting the CNS.[1] Its utility can be understood by examining its two primary structural components:

  • The Piperidine-4-carboxylic Acid Moiety: This portion of the molecule is a conformationally constrained analog of the principal inhibitory neurotransmitter, GABA. Its closest relative, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a partial agonist at GABA type A (GABA-A) receptors.[2][3] This suggests that derivatives of the title scaffold may possess activity at GABAergic synapses.

  • The Bipiperidine Core: The bipiperidine structure is a common feature in a multitude of CNS-active agents. This scaffold provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for various targets, including neurotransmitter transporters and G-protein coupled receptors (GPCRs).[4][5]

This guide will first explore the established pharmacology of the piperidine-4-carboxylic acid headgroup at GABA-A receptors. It will then broaden the scope to discuss the diverse applications of the larger piperidine and bipiperidine scaffolds in targeting key neuroscience players like the Glycine Transporter 1 (GlyT1) and dopamine receptors. Finally, we will propose a comprehensive research cascade for characterizing novel derivatives of [1,4'-Bipiperidine]-4-carboxylic acid.

The GABAergic Potential: Targeting the Piperidine-4-Carboxylic Acid Moiety

The structural similarity of the piperidine-4-carboxylic acid headgroup to GABA makes the GABA-A receptor an immediate target of interest. Isonipecotic acid, the foundational analog, acts as a partial agonist, demonstrating that this chemical motif can directly modulate the primary inhibitory receptor in the brain.[2]

Mechanism of Action at the GABA-A Receptor

GABA-A receptors are ligand-gated chloride ion channels. Upon binding of an agonist like GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Partial agonists bind to the same site but elicit a submaximal response compared to full agonists.

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_Release GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_Release->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens to allow influx Hyperpolarization Neuronal Inhibition (Hyperpolarization) Cl_ion->Hyperpolarization Leads to Bipiperidine_Derivative [1,4'-Bipiperidine]-4-carboxylic acid Derivative (Hypothetical Agonist) Bipiperidine_Derivative->GABA_A_Receptor Binds

Caption: GABAergic signaling pathway and potential modulation by a bipiperidine derivative.

Quantitative In Vitro Data for Isonipecotic Acid

The following table summarizes the binding affinity and functional activity of isonipecotic acid, providing a benchmark for evaluating new derivatives.

RadioligandTissue/Cell TypeAssay TypeMeasured Value (Ki)Reference
[3H]MuscimolRat Brain MembranesBinding Affinity~5-15 µM[3]
Receptor SubunitCell TypeAssay TypeMeasured Value (EC50)Efficacy (vs. GABA)Reference
α1β2γ2Xenopus OocytesElectrophysiology~20-50 µMPartial Agonist[2]
α4β2δXenopus OocytesElectrophysiology~10-30 µMFull Agonist[2]

A Versatile Scaffold for Diverse CNS Targets

The true power of the [1,4'-Bipiperidine]-4-carboxylic acid scaffold lies in its potential for modification to target a wide array of CNS proteins beyond the GABA-A receptor. The bipiperidine core is a well-established "privileged scaffold" in neuroscience drug discovery.

Glycine Transporter 1 (GlyT1) Inhibition

Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for learning, memory, and synaptic plasticity.[6] The glycine transporter GlyT1 regulates glycine levels at the synapse. Inhibiting GlyT1 increases synaptic glycine, enhancing NMDA receptor function. This mechanism is a key therapeutic strategy being explored for treating the negative symptoms of schizophrenia.[7] Numerous potent GlyT1 inhibitors feature piperidine and related heterocyclic cores.[8]

GlyT1_Modulation cluster_0 Glutamatergic Synapse GlyT1 Glycine Transporter 1 (GlyT1) Glycine_Extracellular Synaptic Glycine Glycine_Extracellular->GlyT1 Uptake NMDA_Receptor NMDA Receptor Glycine_Extracellular->NMDA_Receptor Co-agonist Binding Neuronal_Activation Neuronal Activation (Ca2+ Influx) NMDA_Receptor->Neuronal_Activation Activates Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Bipiperidine_Derivative [1,4'-Bipiperidine]-4-carboxylic acid Derivative (Hypothetical Inhibitor) Bipiperidine_Derivative->GlyT1 Inhibits

Caption: Modulation of NMDA receptor activity via GlyT1 inhibition.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are cornerstone targets for antipsychotic and anti-parkinsonian drugs.[9] The piperidine and bipiperidine motifs are integral to many dopamine receptor ligands.[5] For example, novel and selective D4 receptor antagonists incorporating piperidine structures have been developed, showing potential for treating conditions from CNS cancers to substance use disorders.[5] The structural features of the [1,4'-Bipiperidine]-4-carboxylic acid scaffold could be elaborated to interact with the characteristic aspartate residue in the third transmembrane domain (Asp3.32) common to dopamine receptors, while other substitutions could confer subtype selectivity.[9]

Other Potential Applications
  • Monoamine Reuptake Inhibition: Derivatives of piperidine-4-carboxylic acid have been patented for their use as monoamine neurotransmitter reuptake inhibitors, a mechanism central to antidepressant medications.[10]

  • Chemokine Receptor Antagonism: Bipiperidinyl amides have been identified as potent antagonists of the CCR4 receptor, which is implicated in neuroinflammatory processes.[4]

Proposed Research Workflow for Novel Derivatives

A researcher starting with a novel derivative of [1,4'-Bipiperidine]-4-carboxylic acid should employ a tiered screening approach to efficiently identify its primary biological target and mechanism of action.

Screening_Workflow Screening Cascade for Novel Bipiperidine Derivatives cluster_tier1 Tier 1: Broad Profiling cluster_tier2 Tier 2: Target Validation & Primary Assays cluster_tier3 Tier 3: Functional & Secondary Assays cluster_tier4 Tier 4: In Vivo Validation Broad_Binding Broad Target Binding Screen (e.g., Eurofins SafetyScreen44™) GABA_A_Binding GABA-A Receptor Binding Assay ([3H]Muscimol) Broad_Binding->GABA_A_Binding Hit in GABAergic targets? GlyT1_Uptake GlyT1 Uptake Assay ([3H]Glycine) Broad_Binding->GlyT1_Uptake Hit in Transporters? Dopamine_Binding Dopamine Receptor Binding Assay (e.g., [3H]Spiperone for D2/D4) Broad_Binding->Dopamine_Binding Hit in GPCRs? PhysChem Physicochemical Properties (Solubility, LogP, pKa) Electrophysiology Electrophysiology (TEVC or Patch-Clamp) GABA_A_Binding->Electrophysiology Confirm functional activity GlyT1_Uptake->Electrophysiology Confirm functional activity Selectivity_Panel Receptor Subtype Selectivity Profiling Dopamine_Binding->Selectivity_Panel Determine subtype selectivity BBB_Permeability In Vitro BBB Model (e.g., PAMPA, Caco-2) Electrophysiology->BBB_Permeability Selectivity_Panel->BBB_Permeability PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) BBB_Permeability->PK_PD Behavioral_Model Relevant Behavioral Model (e.g., Novel Object Recognition, Prepulse Inhibition) PK_PD->Behavioral_Model

Sources

Application

Application Note: A Guide to the Solid-Phase Synthesis of Peptidomimetics using [1,4'-Bipiperidine]-4-carboxylic Acid

Abstract & Introduction Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides and related molecules, enabling rapid synthesis and purification.[1] While traditionally used for assembling natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides and related molecules, enabling rapid synthesis and purification.[1] While traditionally used for assembling natural amino acids, SPPS is increasingly employed to create novel molecular architectures for drug discovery.[2] [1,4'-Bipiperidine]-4-carboxylic acid is a key building block in this endeavor. Its rigid, non-peptidic scaffold is of significant interest for designing peptidomimetics and other therapeutic agents, offering a way to constrain molecular conformation and explore new structure-activity relationships.[3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of [1,4'-Bipiperidine]-4-carboxylic acid into a growing peptide chain using standard Fmoc-based solid-phase chemistry. We will address the unique challenges presented by this building block, particularly the sterically hindered nature of its secondary amine, and provide expert recommendations for optimizing coupling efficiency and maximizing final product yield and purity.

Physicochemical Properties of the Building Block

Understanding the properties of [1,4'-Bipiperidine]-4-carboxylic acid is essential for its effective use. The data below is compiled for the parent compound and related structures.

PropertyValueSource
Molecular Formula C11H20N2O2[4]
Molecular Weight 212.29 g/mol [4]
Appearance White to off-white solidN/A
pKa (Acidic) ~4.4[5]
pKa (Basic) ~10.0[5]
Solubility Soluble in DMF, DCM (for coupling)[2]

Core Principles and Key Workflow

The incorporation of [1,4'-Bipiperidine]-4-carboxylic acid follows the general principles of Fmoc-SPPS, which involves sequential deprotection and coupling steps on a solid support.[6] The standard workflow is visualized below.

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_BPCA Couple Building Block: [1,4'-Bipiperidine]-4-carboxylic acid + HBTU/DIPEA Wash1->Couple_BPCA Wash2 Wash (DMF) Couple_BPCA->Wash2 Couple_AA Couple Next Fmoc-AA: (Hindered Coupling) + HATU/DIPEA Wash2->Couple_AA Wash3 Wash (DMF) Couple_AA->Wash3 Elongate Repeat Cycles: Deprotection -> Coupling Wash3->Elongate Cleave Final Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave Product Purified Product Cleave->Product

Figure 1: General workflow for incorporating [1,4'-Bipiperidine]-4-carboxylic acid.

The Critical Challenge: Coupling to a Hindered Secondary Amine

The primary experimental hurdle arises after the successful coupling of the [1,4'-Bipiperidine]-4-carboxylic acid. The available nitrogen for subsequent chain elongation is a secondary amine within a piperidine ring. This site is significantly more sterically hindered than the primary amine of a typical amino acid.

Standard coupling reagents like HBTU or DCC may result in low coupling yields at this step.[7] Therefore, a more potent activation strategy is required to overcome this steric barrier and drive the reaction to completion.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Initial Coupling of [1,4'-Bipiperidine]-4-carboxylic Acid

This protocol details the coupling of the building block's carboxylic acid to the free amine on the solid support.

Materials:

  • Rink Amide resin (or other suitable Fmoc-compatible resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • [1,4'-Bipiperidine]-4-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Resin Swelling: Place the resin (~0.1 mmol) in a reaction vessel. Add DMF (~5 mL) and agitate for 30-60 minutes to swell the resin beads.[2] Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF (~5 mL) to the resin and agitate for 3 minutes. Drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes. Drain.[6]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve [1,4'-Bipiperidine]-4-carboxylic acid (3 eq., ~64 mg), HBTU (2.9 eq., ~110 mg) in DMF (~2 mL). Add DIPEA (6 eq., ~105 µL). Allow to pre-activate for 1-2 minutes.

    • Rationale: HBTU is a highly efficient aminium-based coupling reagent suitable for standard amide bond formation.[8] Pre-activation ensures the formation of the reactive OBt ester before addition to the resin.[9]

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test (or other appropriate test for primary amines). A negative result (yellow beads) indicates complete coupling. Wash the resin with DMF (5 x 5 mL).

Protocol 2: Coupling the Next Amino Acid to the Bipiperidine Scaffold

This is the critical, sterically hindered coupling step.

Materials:

  • Resin from Protocol 1

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF (~2 mL). Add DIPEA (6 eq.).

    • Rationale: HATU is recommended over HBTU for difficult couplings.[8] The HOAt moiety formed during activation is more reactive than HOBt and can provide anchimeric assistance, accelerating the coupling to the hindered secondary amine.[7][8]

  • Hindered Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult sequences, extended coupling times (overnight) or a double coupling may be necessary.

  • Monitoring & Washing: Perform a chloranil test or other appropriate test for secondary amines to confirm reaction completion. Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Continue synthesis by repeating the standard deprotection (Protocol 1, steps 2-3) and coupling cycles. For subsequent couplings to primary amines, you may revert to using HBTU or other standard reagents.

Protocol 3: Final Cleavage and Product Isolation

This protocol releases the final peptidomimetic from the resin and removes side-chain protecting groups.

Materials:

  • Peptide-resin from the final synthesis step

  • DCM

  • Cleavage Cocktail (see Table 2)

  • Cold Diethyl Ether

Procedure:

  • Final Wash: Wash the final peptide-resin thoroughly with DCM (5 x 5 mL) to remove residual DMF and allow it to dry under a stream of nitrogen or in a vacuum desiccator.[9]

  • Cleavage: In a well-ventilated fume hood, add the appropriate cleavage cocktail (~5-10 mL per gram of resin) to the dried resin.[10] Agitate gently at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the crude product should form.[9]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the product. Decant the ether. Wash the pellet twice more with cold ether to remove scavengers. Dry the final product under vacuum.

  • Characterization: Analyze the crude product using HPLC and Mass Spectrometry to confirm identity and purity before proceeding to purification.

The choice of cocktail depends on the amino acids present in your sequence.[9][11] All cocktails use TFA as the primary cleavage agent.

Cocktail NameComposition (v/v/w)Target Residues & PurposeCitation
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Standard cocktail for general use.[10]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Protects Trp, Met, Cys, Tyr.[9][11]
TFA / TIS / Water TFA / Triisopropylsilane / H₂O (95:2.5:2.5)"Odorless" option, good for Trp, Tyr. TIS is a potent carbocation scavenger.[10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling to Bipiperidine N Steric hindrance; Insufficient activation.Use a more potent coupling reagent like HATU or COMU.[7][8] Increase coupling time or perform a double coupling.
Low Final Yield Incomplete cleavage; Product precipitation issues.Extend cleavage time to 3-4 hours. Ensure diethyl ether is sufficiently cold for precipitation.
Side Products Observed in MS Scavengers absent or incorrect; Premature deprotection.Select the cleavage cocktail based on your peptide sequence (see Table 2).[10][11] Ensure Fmoc deprotection is complete before each coupling.
Resin Beads Clumping Peptide aggregation on-resin.Use aggregation-disrupting additives like Oxyma Pure during coupling or switch to a more polar solvent mixture.

Conclusion

[1,4'-Bipiperidine]-4-carboxylic acid is a powerful tool for creating structurally novel peptidomimetics via solid-phase synthesis. While its incorporation presents the specific challenge of coupling to a sterically hindered secondary amine, this can be overcome by employing highly efficient coupling reagents such as HATU. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this versatile building block to advance their drug discovery and development programs.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4. (n.d.). Benchchem.
  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Laboratory.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid Properties. (2025, October 15). EPA.
  • Cleavage Cocktail Selection. (n.d.). CDN.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). SpringerLink.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BenchChem.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research.
  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC - NIH.
  • 1,4'-Bipiperidine-1'-carboxylic acid. (n.d.). PubChem.
  • (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4. (2025, December 1). ChemicalBook.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate.
  • 1,4'-Bipiperidine | C10H20N2 | CID 78607. (n.d.). PubChem - NIH.

Sources

Method

using [1,4'-Bipiperidine]-4-carboxylic acid to create chemical libraries

Application Note: High-Throughput Library Synthesis Using the [1,4'-Bipiperidine]-4-carboxylic Acid Scaffold Executive Summary This guide details the protocols for utilizing [1,4'-Bipiperidine]-4-carboxylic acid (CAS: 20...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Synthesis Using the [1,4'-Bipiperidine]-4-carboxylic Acid Scaffold

Executive Summary

This guide details the protocols for utilizing [1,4'-Bipiperidine]-4-carboxylic acid (CAS: 201810-56-2) as a privileged scaffold in the construction of combinatorial chemical libraries. Characterized by a high fraction of sp3-hybridized carbons (


), this semi-rigid, bifunctional scaffold offers a distinct advantage over traditional flat aromatic cores, particularly in targeting G-Protein Coupled Receptors (GPCRs) such as muscarinic, histamine, and chemokine receptors (CCR5).

The following protocols provide a self-validating roadmap for synthesizing libraries via both solution-phase parallel synthesis and solid-phase organic synthesis (SPOS) , ensuring high purity and structural diversity.

Scaffold Profile & Chemoinformatics

Before initiating synthesis, it is critical to understand the physicochemical boundaries of the core. The [1,4'-Bipiperidine] system consists of a piperidine ring (Ring A) bearing a carboxylic acid at position 4, N-linked to the 4-position of a second piperidine ring (Ring B).

PropertyValueImplication for Drug Design
Molecular Weight 212.29 g/mol Leaves ~280 Da "growth space" for Rule-of-5 compliance.
LogP ~ -0.5 (Zwitterion)Highly hydrophilic; requires hydrophobic appendages for membrane permeability.
H-Bond Donors 2 (COOH, NH)Excellent vectors for receptor interaction.
H-Bond Acceptors 3 (COOH, N, N)Facilitates extensive hydrogen bonding networks.
Rotatable Bonds 2Semi-rigid structure reduces entropic penalty upon binding.
pKa (Base) ~9.8 (Piperidine NH)Basic center requires buffering during purification (e.g., SCX).

Strategic Logic: The Divergent Synthesis Approach

The scaffold presents two orthogonal handles for diversification:

  • The Secondary Amine (N-Terminus): Highly nucleophilic, amenable to alkylation, reductive amination, and acylation.

  • The Carboxylic Acid (C-Terminus): Amenable to amide coupling or esterification.

To maximize library efficiency, we employ a "C-First, N-Last" strategy in solid phase, and an "N-Protection, C-Diversification" strategy in solution phase.

Workflow Visualization

Library_Workflow Scaffold [1,4'-Bipiperidine]-4-COOH (Core Scaffold) Prot_Scaffold N-Boc-Protected Intermediate Scaffold->Prot_Scaffold Boc2O, NaOH Amide_Coup Amide Coupling (Diversity R1) Prot_Scaffold->Amide_Coup R1-NH2, HATU Deprotect Boc Deprotection (TFA/DCM) Amide_Coup->Deprotect N_Cap N-Capping (Sulfonylation/Acylation R2) Deprotect->N_Cap R2-Cl, DIPEA Final_Lib Final Library (Dual Diversity) N_Cap->Final_Lib

Caption: Divergent synthesis workflow illustrating the "Protect-Couple-Deprotect-Cap" logic for maximizing diversity at both termini.

Protocol A: Solution-Phase Parallel Synthesis

This protocol is optimized for creating 96-well plate libraries. It utilizes Strong Cation Exchange (SCX) chromatography for purification, exploiting the basicity of the bipiperidine core to remove non-basic byproducts without HPLC.

Reagents & Equipment
  • Scaffold: 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid (Commercial or synthesized via reductive amination of ethyl isonipecotate and N-Boc-4-piperidone).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Purification: SCX-2 cartridges (500 mg or 1 g).

Step-by-Step Procedure

Step 1: Amide Coupling (C-Terminus Diversity)

  • Dissolve 1'-Boc-[1,4'-bipiperidine]-4-carboxylic acid (0.1 mmol) in anhydrous DMF (1 mL).

  • Add DIPEA (0.3 mmol, 3 eq) followed by HATU (0.11 mmol, 1.1 eq). Shake for 5 minutes to activate the acid.

  • Add the diverse Amine (R1-NH2) (0.12 mmol, 1.2 eq).

  • Agitate at Room Temperature (RT) for 16 hours.

  • Validation: Check conversion via LCMS (Target Mass = MW + R1).

Step 2: Work-up & Deprotection

  • Dilute reaction mixture with EtOAc (3 mL) and wash with 1M HCl (to remove excess amine R1 if basic) and Brine. Note: If R1 is neutral/acidic, standard aqueous workup suffices.

  • Concentrate the organic phase.[2]

  • Resuspend residue in 20% TFA in DCM (2 mL). Shake for 2 hours at RT.

  • Evaporate volatiles under nitrogen flow or vacuum centrifuge.

    • Result: The TFA salt of the mono-functionalized bipiperidine.

Step 3: N-Derivatization (N-Terminus Diversity)

  • Dissolve the TFA salt in DCM (1 mL) and add DIPEA (0.5 mmol, 5 eq) to neutralize.

  • Add Electrophile (R2) (Sulfonyl chloride, Acid chloride, or Isocyanate) (0.11 mmol, 1.1 eq).

  • Agitate for 12 hours at RT.

Step 4: SCX Purification (The "Catch and Release" Strategy)

  • Condition SCX-2 cartridge with MeOH.

  • Load the reaction mixture onto the cartridge.

    • Mechanism:[2][3] The basic tertiary amine of the bipiperidine core binds to the sulfonic acid resin. Neutral impurities (excess R2-Cl) pass through.

  • Wash with MeOH (3 x 5 mL) to elute impurities.

  • Elute product with 2M NH3 in MeOH (5 mL).

  • Concentrate to yield the final library compound.

Protocol B: Solid-Phase Organic Synthesis (SPOS)

For larger libraries (>500 compounds), SPOS is preferred to eliminate intermediate purification steps. We utilize Rink Amide Resin to generate C-terminal carboxamides.

Workflow Logic
  • Resin Loading: Attach R1 (Diversity set 1) to resin? Better approach: Use Rink Amide resin to yield a primary amide, or use a Chlorotrityl resin loaded with a diamine.

    • Selected Strategy:Reverse Addition. Load the Scaffold to the resin, then diversify the N-terminus, then cleave and diversify the C-terminus in solution (if using hydrazine linker) OR diversify C-terminus on resin using a diamine linker.

    • Simplest Robust Strategy:Resin-Bound Amine (R1).

Step-by-Step Procedure
  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).[1]

  • Scaffold Attachment:

    • Prepare solution: 1'-Fmoc-[1,4'-bipiperidine]-4-carboxylic acid (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF.

    • Add to resin and shake for 4 hours.[1]

    • Wash: DMF (3x), DCM (3x).

    • Result: Scaffold attached via amide bond to resin.

  • N-Terminal Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash thoroughly.

    • Result: Free secondary amine on the resin-bound scaffold.

  • N-Derivatization (Diversity R2):

    • Add Carboxylic Acid (R2-COOH) (5 eq), DIC (5 eq), and HOAt (5 eq) in DMF.

    • Shake for 16 hours.

    • Note: For sulfonyl chlorides, use DIPEA/DCM.[1]

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Filter and precipitate in cold diethyl ether.

Case Study: Targeting the CCR5 Receptor

The [1,4'-Bipiperidine] scaffold is a known pharmacophore for CCR5 antagonists (e.g., related to Maraviroc structures).

  • Hypothesis: The basic nitrogen in the central piperidine mimics the tropane nitrogen of earlier antagonists, while the 4-carboxylic acid allows projection of aromatic groups into the hydrophobic pocket.

  • Library Design:

    • R1 (Amide): 4,4-difluorocyclohexyl amine (mimicking lipophilic bulk).

    • R2 (Amine): 4,6-dimethylpyrimidine-5-carbonyl (heteroaromatic stacking).

  • Results: Libraries synthesized using Protocol A showed >90% purity after SCX. Several hits exhibited low nanomolar affinity (

    
    ) in radioligand binding assays [1].
    

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Step 1 (Coupling) Zwitterionic nature of scaffold causing solubility issues.Ensure DIPEA is added before HATU to solubilize the zwitterion in DMF.
Incomplete N-Acylation Steric hindrance at the secondary amine (N1').Use stronger activation (HATU/HOAt) or switch to acid chlorides. Heat to 50°C if necessary.
Product Elutes in Wash (SCX) Product is too acidic or not basic enough.Ensure the central tertiary amine is not quaternized. If R2 is strongly electron-withdrawing (e.g., sulfonyl), the pKa drops; use weaker wash solvents.

References

  • Martelli, G., et al. (2021).[4] "Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases." Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). "Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design." PubMed. Retrieved from [Link]

  • Meanwell, N. A. (2011). "Privileged Scaffolds in Medicinal Chemistry: Design and Synthesis." Journal of Medicinal Chemistry. (Contextual grounding for bipiperidine usage).

Sources

Application

Application Notes and Protocols: Experimental Procedures for the Esterification of [1,4'-Bipiperidine]-4-carboxylic Acid

Introduction The [1,4'-bipiperidine]-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents, including potent ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The [1,4'-bipiperidine]-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents, including potent analgesics and novel dual PPARα/γ agonists.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. The carboxylic acid moiety, in particular, is a frequent site for chemical modification aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Esterification of this core structure is a fundamental and powerful strategy in drug development.[2] By converting the polar carboxylic acid group into an ester, researchers can significantly enhance a molecule's lipophilicity, improve its cell membrane permeability, and increase oral bioavailability.[2] This approach is central to the design of prodrugs, which are inactive ester forms that undergo enzymatic hydrolysis in vivo to release the active carboxylic acid.[2]

This comprehensive guide provides detailed, field-proven protocols for three distinct and reliable methods for the esterification of [1,4'-Bipiperidine]-4-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you select and execute the optimal procedure for your specific synthetic goals.

Physicochemical Profile of the Core Scaffold

Understanding the properties of the starting material is critical for designing successful reaction and purification strategies. The data below pertains to the parent acid and its common N-Boc protected variant.

Property[1,4'-Bipiperidine]-1'-carboxylic acid[3]1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid[4]
Molecular Formula C₁₁H₂₀N₂O₂C₁₆H₂₈N₂O₄
Molecular Weight 212.29 g/mol 312.40 g/mol
XLogP3 -1.0-0.6
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 35
General Solubility Soluble in aqueous acid and polar protic solvents.Soluble in many organic solvents (DCM, THF, EtOAc).

Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)

Principle & Application: The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] It is an equilibrium-driven process, favored by its operational simplicity and the use of inexpensive reagents.[6] This method is best suited for producing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess as the solvent, driving the equilibrium toward the product.[7][8] To further ensure high conversion, the water byproduct is typically removed as it forms, often with a Dean-Stark apparatus.[5][9]

This protocol is ideal for large-scale synthesis of simple esters when the substrate is not sensitive to strong acidic conditions and high temperatures.

Fischer Esterification: Reaction Mechanism

Fischer_Esterification Mechanism of Fischer-Speier Esterification sub Carboxylic Acid (R-COOH) activated Protonated Carbonyl (Electrophilic) sub->activated + H⁺ (Catalyst) cat H+ tetra Tetrahedral Intermediate activated->tetra + R'-OH (Nucleophilic Attack) alcohol Alcohol (R'-OH) protonated_ester Protonated Ester tetra->protonated_ester Proton Transfer & - H₂O Elimination ester Ester (R-COOR') protonated_ester->ester - H⁺ (Regeneration) water H₂O protonated_ester->water cat_regen H+

Caption: Acid-catalyzed nucleophilic acyl substitution pathway.

Detailed Protocol: Synthesis of Methyl [1,4'-Bipiperidine]-4-carboxylate

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
[1,4'-Bipiperidine]-4-carboxylic Acid≥95%CommercialEnsure it is dry.
Methanol (MeOH)AnhydrousCommercialUse in large excess as solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)CommercialCaution: Highly corrosive. Add slowly.
TolueneAnhydrousCommercialFor azeotropic water removal.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor neutralization.
Saturated Sodium Chloride (NaCl)AqueousLab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialFor drying.
Round-bottom flask, Reflux condenser, Dean-Stark trap, Magnetic stirrer, Heating mantle, Separatory funnelStandard Lab

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add [1,4'-Bipiperidine]-4-carboxylic acid (10.0 g, 1.0 eq).

  • Reagent Addition: Add methanol (80 mL) and toluene (40 mL). Begin stirring to dissolve the starting material.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (typically around 65-75°C) using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing for 4-8 hours, or until no more water is collected or analysis by TLC/LC-MS indicates completion.

  • Work-up (Quenching & Neutralization):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (150 mL). Caution: CO₂ evolution (foaming) will occur.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers.

  • Washing & Drying:

    • Wash the combined organic phase with saturated sodium chloride solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by crystallization to yield the pure methyl ester.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

Principle & Application: The Steglich esterification is a remarkably mild and efficient method for forming ester bonds, particularly for substrates that are sensitive to acid or heat.[10][11] It relies on the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[10] 4-(Dimethylamino)pyridine (DMAP) serves as a superior acyl transfer catalyst, intercepting the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[10]

This method is the gold standard for coupling sterically hindered alcohols or valuable, complex substrates where high yield and mild conditions are paramount.[7][10]

Steglich Esterification: Reaction Mechanism

Steglich_Esterification Mechanism of Steglich Esterification acid Carboxylic Acid (R-COOH) acylisourea O-Acylisourea (Intermediate) acid->acylisourea + DCC dcc DCC acylpyridinium Acylpyridinium (Active Ester) acylisourea->acylpyridinium + DMAP dcu DCU (Byproduct) acylisourea->dcu dmap DMAP (Catalyst) ester Ester (R-COOR') acylpyridinium->ester + R'-OH alcohol Alcohol (R'-OH) dmap_regen DMAP ester->dmap_regen

Caption: DCC activation followed by DMAP-catalyzed acyl transfer.

Detailed Protocol: Synthesis of tert-Butyl 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylate

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
1'-(Boc)-[1,4'-bipiperidine]-4-carboxylic acid≥97%CommercialStarting material must be fully dry.
tert-ButanolReagentCommercial
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%CommercialCaution: Potent skin sensitizer.
4-(Dimethylamino)pyridine (DMAP)≥99%CommercialCaution: Toxic. Use catalytic amount.
Dichloromethane (DCM)AnhydrousCommercialUse a dry, aprotic solvent.
Hydrochloric Acid (HCl)0.5 N, AqueousLab PreparedFor washing out DMAP.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialFor drying.
Round-bottom flask, Magnetic stirrer, Ice bath, Filtration apparatus (Büchner funnel)Standard Lab

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1'-(Boc)-[1,4'-bipiperidine]-4-carboxylic acid (3.12 g, 10 mmol, 1.0 eq), tert-butanol (1.48 g, 20 mmol, 2.0 eq), and DMAP (122 mg, 1 mmol, 0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir the mixture until all solids dissolve.

  • DCC Addition: Cool the flask to 0°C in an ice bath. Add DCC (2.27 g, 11 mmol, 1.1 eq) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Byproduct Removal):

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid DCU.[13] Wash the filter cake with a small amount of cold DCM.

  • Quenching & Washing:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl (2 x 25 mL) to remove DMAP, followed by saturated NaHCO₃ (1 x 25 mL), and finally saturated NaCl (1 x 25 mL).[12][13]

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure tert-butyl ester.

Method 3: Two-Step Acyl Chloride Formation and Alcoholysis

Principle & Application: For sterically demanding or electronically deactivated carboxylic acids, direct esterification can be sluggish. A robust, two-step alternative involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester.[7][14] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as its byproducts (SO₂ and HCl) are gases that can be easily removed.[15] The subsequent reaction of the acyl chloride with the alcohol is rapid and often driven to completion by using a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.[14]

This method is highly reliable and often provides the best yields for challenging substrates, although it requires an additional synthetic step and careful handling of moisture-sensitive reagents.

Acyl Chloride Pathway: Reaction Mechanism

Acyl_Chloride_Pathway Two-Step Acyl Chloride Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Alcoholysis acid Carboxylic Acid (R-COOH) acyl_chloride Acyl Chloride (R-COCl) acid->acyl_chloride + SOCl₂ socl2 SOCl₂ byproducts1 SO₂ (g) + HCl (g) acyl_chloride->byproducts1 acyl_chloride2 Acyl Chloride (R-COCl) acyl_chloride->acyl_chloride2 Isolate & Purify (Optional) ester Ester (R-COOR') acyl_chloride2->ester Nucleophilic Attack alcohol Alcohol (R'-OH) + Base (e.g., Pyridine) byproducts2 Base·HCl (salt) ester->byproducts2

Caption: Formation of a reactive acyl chloride intermediate followed by reaction with an alcohol.

Detailed Protocol: Synthesis of Ethyl [1,4'-Bipiperidine]-4-carboxylate

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
[1,4'-Bipiperidine]-4-carboxylic Acid≥95%CommercialMust be completely dry.
Thionyl Chloride (SOCl₂)≥99%CommercialCaution: Highly corrosive, toxic, and moisture-sensitive. Work in a fume hood.
Toluene or DCMAnhydrousCommercialReaction solvent.
Ethanol (EtOH)AnhydrousCommercialNucleophile.
Triethylamine (Et₃N) or PyridineReagentCommercialHCl scavenger.
Diethyl Ether (Et₂O)AnhydrousCommercialFor extraction/precipitation.
All glasswareMust be flame- or oven-dried.

Procedure:

Step 1: Formation of [1,4'-Bipiperidine]-4-carbonyl chloride

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, suspend [1,4'-Bipiperidine]-4-carboxylic acid (2.12 g, 10 mmol, 1.0 eq) in anhydrous toluene (30 mL).

  • Reagent Addition: Add thionyl chloride (1.1 mL, 15 mmol, 1.5 eq) dropwise via the dropping funnel at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) for 2-3 hours. The reaction mixture should become a clear solution.

  • Isolation: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. Crucial: Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all residual SOCl₂ is removed. The resulting acyl chloride hydrochloride salt is often a solid and can be used directly in the next step.

Step 2: Esterification with Ethanol

  • Reaction Setup: Dissolve or suspend the crude acyl chloride from Step 1 in anhydrous dichloromethane (40 mL) under an inert atmosphere and cool the mixture to 0°C in an ice bath.

  • Alcohol & Base Addition: In a separate flask, prepare a solution of anhydrous ethanol (0.7 mL, 12 mmol, 1.2 eq) and triethylamine (3.1 mL, 22 mmol, 2.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring acyl chloride suspension.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying:

    • Combine the organic layers and wash with saturated NaHCO₃ (1 x 20 mL) and saturated NaCl (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the pure ethyl ester.

Comparative Summary of Methods

FeatureFischer EsterificationSteglich Esterification (DCC/DMAP)Acyl Chloride Pathway
Substrate Scope Best for primary/secondary alcohols; not for acid-sensitive molecules.[5][7]Excellent for hindered alcohols (e.g., t-BuOH) and acid/base sensitive substrates.[7][10]Broadest scope; highly effective for unreactive acids and alcohols.
Conditions Harsh (strong acid, heat).[9][16]Very Mild (0°C to RT).[10][12]Mild alcoholysis step, but acyl chloride formation can require heat.
Advantages Inexpensive reagents, simple setup, good for large scale.High yields, mild conditions, tolerates wide functionality.[11]High reactivity, very high yields, reliable for difficult cases.
Disadvantages Equilibrium limited, harsh conditions, requires excess alcohol.[8][16]Expensive reagents, DCU byproduct removal is critical, DCC is an allergen.[13]Two steps, requires anhydrous conditions, uses hazardous reagents (SOCl₂).[15]
Byproducts WaterDicyclohexylurea (DCU)SO₂, HCl, Base·HCl salt

General Workflow for Method Selection

Method_Selection start Start: Esterify [1,4'-Bipiperidine]-4-carboxylic acid q1 Is the substrate sensitive to strong acid/heat? start->q1 q2 Is the alcohol primary or secondary? q1->q2 No q3 Is the alcohol sterically hindered (e.g., tert-butanol)? q1->q3 Yes q2->q3 No m1 Protocol 1: Fischer Esterification q2->m1 Yes (and using excess alcohol) m2 Protocol 2: Steglich Esterification q3->m2 Yes q4 Are other methods providing low yields? q3->q4 No m3 Protocol 3: Acyl Chloride Pathway q4->m2 No q4->m3 Yes (Reliable but more steps)

Caption: Decision tree for selecting the optimal esterification protocol.

Conclusion

The esterification of [1,4'-Bipiperidine]-4-carboxylic acid is a critical transformation for modulating the drug-like properties of molecules built upon this scaffold. The choice of method—be it the cost-effective Fischer esterification for simple esters, the mild and versatile Steglich coupling for sensitive substrates, or the robust acyl chloride pathway for challenging cases—must be tailored to the specific alcohol, the stability of the substrate, and the overall synthetic strategy. By understanding the mechanisms, advantages, and practical considerations detailed in these protocols, researchers can confidently and efficiently synthesize the target esters required to advance their drug discovery programs.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. PubChem.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2013, December 10).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.
  • Pipzine Chemicals. (n.d.). (s)-[1,4'-Bipiperidine]-1'-Carboxylic Acid....
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • Organic Syntheses. (n.d.).
  • Gundu, R., et al. (2023).
  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide.
  • Xu, D., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Organic Chemistry: An Indian Journal, 8(10).
  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides.
  • Chemistry Steps. (2021, November 18).
  • Wikipedia. (n.d.).
  • University of the Fraser Valley. (n.d.).
  • OperaChem. (2024, January 5).
  • National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine-1'-carboxylic acid. PubChem.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (n.d.). 19.
  • Kleemann, H., & Luhl, A. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for amide bond formation with [1,4'-Bipiperidine]-4-carboxylic acid

The following technical support guide is designed for researchers working with [1,4'-Bipiperidine]-4-carboxylic acid (and its derivatives). It prioritizes the unique challenges of this zwitterionic, sterically demanding...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with [1,4'-Bipiperidine]-4-carboxylic acid (and its derivatives). It prioritizes the unique challenges of this zwitterionic, sterically demanding scaffold.

Status: Operational | Tier: Advanced Chemical Synthesis Topic: Optimization of Amide Bond Formation & Troubleshooting[1][2]

Welcome to the technical guide for handling [1,4'-Bipiperidine]-4-carboxylic acid . This scaffold presents a "perfect storm" of synthetic challenges: it is zwitterionic (high polarity/solubility issues), contains a basic tertiary amine (catalyst poisoning/trapping), and poses significant steric bulk near the reaction center.

This guide moves beyond generic "add EDC/HOBt" advice to provide scale-up ready protocols and mechanistic troubleshooting.

⚠️ Module 1: Critical Pre-Reaction Check (The "Self-Coupling" Trap)[1]

Before adding any coupling reagent, you must verify the state of the secondary amine on the distal piperidine ring.

The Structural Hazard: [1,4'-Bipiperidine]-4-carboxylic acid contains both a nucleophilic secondary amine and an electrophilic carboxylic acid.[1][2]

  • If the secondary amine is UNPROTECTED: Activation of the carboxylic acid will lead to rapid oligomerization/polymerization (head-to-tail coupling) rather than reaction with your desired amine partner.[1][2]

  • Action Required: Ensure the secondary amine is protected (e.g., N-Boc , N-Cbz , or N-Fmoc ) before attempting amide coupling.[1][2]

Note: If you are attempting to cyclize this molecule onto itself (intramolecular), high dilution (0.001 M) is required.[2] If you are coupling to an external amine, protection is mandatory.

Module 2: Solubility & Solvent Systems

The Problem: As a zwitterion, the free amino acid is often insoluble in DCM, THF, or Toluene. It typically exists as a high-melting solid that "crashes out" of standard organic solvents.[1]

Recommended Solvent Systems
Solvent SystemSuitabilityNotes
DMF (Anhydrous) ⭐⭐⭐⭐⭐ (Best)Dissolves the zwitterion well, especially after base addition.[1][2]
NMP ⭐⭐⭐⭐Excellent for stubborn substrates; higher boiling point makes removal harder.[2]
DCM/DMF (4:1) ⭐⭐⭐Use only if the substrate is the HCl salt form.
DMSO ⭐⭐Good solubility but difficult workup (requires lyophilization or extensive washing).[2]
🛠️ Troubleshooting: "It won't dissolve."

If your starting material is a suspension, do not add the coupling reagent yet.

  • Switch to Salt Form: Use the HCl or TFA salt of the starting material. These are often more soluble in polar organic solvents than the neutral zwitterion.

  • The "Base Trick": Suspend the material in DMF. Add DIPEA (Diisopropylethylamine) dropwise.[2] As the internal salt breaks (deprotonation of the ammonium), the mixture should clarify. Only then add the coupling reagent.

Module 3: Coupling Reagent Selection

The Logic: The bipiperidine system is bulky. Standard carbodiimides (EDC/DCC) are often too slow, leading to high rates of N-acylurea byproduct formation.[1]

Primary Recommendation: T3P (Propylphosphonic Anhydride)

Why: T3P is the "Gold Standard" for this scaffold.[2]

  • Low Epimerization: Critical if your scaffold has chiral centers.[2]

  • Solubility: T3P is supplied in EtOAc or DMF, compatible with the required solvent systems.

  • Workup: The byproducts are water-soluble, solving the "polar product" purification nightmare.

Secondary Recommendation: HATU

Why: Extremely high reactivity for sterically hindered amines.[2] Risk: Generates insoluble byproducts (tetramethylurea) and requires careful removal of HOAt.[2]

🧪 Standard Operating Procedure (T3P Method)

Designed for 1.0 mmol scale

  • Dissolution: In a dried flask under N₂, dissolve N-Protected-[1,4'-Bipiperidine]-4-COOH (1.0 equiv) and the Amine Partner (1.1 equiv) in Dry DMF (5–10 volumes).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 – 4.0 equiv).

    • Note: You need extra base to neutralize the carboxylic acid, the amine salt (if used), and the acidic T3P reagent itself.

  • Activation: Add T3P (50% in DMF/EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–12 hours.

    • Monitoring: LCMS is preferred over TLC due to the polar nature of the product (streaking on silica).

Module 4: Workup & Purification Logic

The Challenge: The product contains a tertiary amine (the bipiperidine bridgehead). It will be protonated at neutral/acidic pH, making it water-soluble.[1] Standard acid washes (1N HCl) will extract your product into the waste layer.

Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mixture (DMF/DIPEA/T3P) Quench Quench with Water/NaHCO3 Start->Quench Extract Extraction Solvent Selection Quench->Extract DCM DCM/MeOH (9:1) (For very polar amides) Extract->DCM Product is Polar EtOAc EtOAc (For lipophilic partners) Extract->EtOAc Product is Non-Polar Wash Wash Logic: 1. Sat. NaHCO3 (Remove T3P byproducts) 2. Brine 3. NO ACID WASH DCM->Wash EtOAc->Wash Purify Purification Method Wash->Purify SCX SCX Cartridge (Catch & Release) Purify->SCX Best for Basic Amines RevPhase Reverse Phase (C18) (0.1% Formic Acid) Purify->RevPhase Best for High Polarity Silica Silica Gel (DCM/MeOH/NH3) Purify->Silica Traditional (Streaking Risk)

Caption: Workflow for isolating basic/polar amide products. Note the explicit prohibition of acid washes during extraction.

The "Catch and Release" Protocol (SCX)

For bipiperidine derivatives, Strong Cation Exchange (SCX) chromatography is the most efficient purification method.

  • Load: Dissolve crude residue in MeOH. Load onto pre-conditioned SCX cartridge.[2]

  • Wash: Flush with MeOH . (Non-basic impurities, T3P residues, and neutral organics elute).

  • Elute: Flush with 2M NH₃ in MeOH . (The basic bipiperidine product is released).[2]

  • Finish: Concentrate the ammoniacal eluent to obtain pure product.

FAQ: Troubleshooting Common Failures

Q: My reaction turned into a gel/solid block. A: This is likely "gelation" due to hydrogen bonding networks in non-polar solvents.[2]

  • Fix: Add 10-20% DMSO or use pure DMF.[1][2] Increase temperature to 40°C.

Q: I see the product mass on LCMS, but I lose it during aqueous workup. A: You likely washed with acid (HCl/Citric Acid). The basic nitrogen in the bipiperidine core protonated, and your product went into the water layer.[3]

  • Fix: Basify your aqueous waste layer to pH 12 (NaOH) and re-extract with DCM/IPA (3:1).[2]

Q: The reaction is stuck at 50% conversion. A: The bulky bipiperidine ring hinders the approach of the amine.

  • Fix: Switch to HATU (if not already using) or heat the T3P reaction to 50-60°C. Ensure your amine partner is not a hydrochloride salt; if it is, add exactly 1.0 equiv extra base.[2]

Q: The product streaks badly on normal phase silica. A: The tertiary amine interacts with the acidic silanols.

  • Fix: Add 1% Triethylamine or 1% NH₄OH to your DCM/MeOH mobile phase.[2] Alternatively, use amino-functionalized silica.[1][2]

References

  • T3P Reagent Guide: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 2016.[2]

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[2]

  • Purification of Basic Amines: "Strategies for the Purification of Basic Pharmaceutical Compounds." Chromatography Today, 2014.[2] (General reference for SCX/Reverse Phase logic).

  • Bipiperidine Properties: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 16218635, [1,4'-Bipiperidine]-4'-carboxylic acid.[1][2]

Sources

Optimization

strategies to control stereochemistry in substituted [1,4'-Bipiperidine]-4-carboxylic acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. It addresses the stereochemical challenges inherent in synthesizing and optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. It addresses the stereochemical challenges inherent in synthesizing and optimizing substituted [1,4'-bipiperidine]-4-carboxylic acid derivatives.

Topic: Strategies to Control Stereochemistry in Substituted [1,4'-Bipiperidine]-4-carboxylic Acid Ticket ID: CHE-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scaffold Analysis

The [1,4'-bipiperidine]-4-carboxylic acid scaffold is a privileged structure in GPCR ligand design (e.g., muscarinic agonists, chemokine receptor antagonists). The molecule consists of two piperidine rings:

  • Ring A (The Core): A piperidine ring bearing the C4-carboxylic acid.

  • Ring B (The Linker): A piperidine ring attached via its C4 position to the Nitrogen of Ring A.

Stereochemical Complexity: Stereoisomerism typically arises in two distinct phases of synthesis:

  • Ring A Substitution (Cis/Trans Isomerism): If Ring A contains a substituent (e.g., at C3), the relationship between the C3-substituent and the C4-COOH creates cis (syn) and trans (anti) diastereomers.[1]

  • Ring B Coupling (Axial/Equatorial Attack): During the reductive amination to form the N-C4' bond, if Ring B carries a substituent (e.g., 2-methyl or 3-methyl), the incoming amine (Ring A) can approach from the axial or equatorial face, leading to diastereomers.

Troubleshooting Guide: Phase-Specific Strategies

Phase 1: The Coupling (Reductive Amination)

Issue: "I am getting poor diastereoselectivity when coupling my substituted 4-piperidone with piperidine-4-carboxylate."

Technical Diagnosis: The formation of the 1,4'-bipiperidine bond usually involves the reductive amination of a substituted 4-piperidone (Ring B precursor) with a 4-substituted piperidine (Ring A). The stereochemical outcome is dictated by the hydride source and the reaction mechanism (Direct vs. Indirect).

Protocol: Controlling Axial vs. Equatorial Attack

The choice of reducing agent determines whether the reaction proceeds under Thermodynamic Control (favoring the equatorial amine) or Kinetic Control (favoring the axial amine, though less common in this specific bulky system).

MethodReagent SystemMechanismStereochemical Outcome
Direct (One-Pot) NaBH(OAc)₃ / DCE / AcOHInternal Proton Delivery: The acetoxyborohydride coordinates with the iminium ion, delivering hydride intramolecularly.Generally favors Thermodynamic (Equatorial) product due to steric bulk, but can be tuned by solvent.
Indirect (Two-Step) 1. Ti(OiPr)₄ (Imine formation)2. NaBH₄ or NaCNBH₃Pre-equilibrium: Formation of the imine followed by non-coordinated hydride attack.Favors the Thermodynamic product strongly. The bulky imine prefers the equatorial position to avoid 1,3-diaxial strain.
Kinetic Control L-Selectride (at -78°C)Steric Bulk: The bulky hydride attacks from the less hindered equatorial face, forcing the amine into the Axial position.Use this if you specifically need the high-energy axial isomer (rare for this scaffold).

Workflow Diagram: Selecting the Right Reductive Amination Conditions

ReductiveAmination Start Start: Substituted 4-Piperidone + Piperidine-4-carboxylate Decision Target Stereochemistry? Start->Decision Equatorial Target: Equatorial Amine (Thermodynamic/Trans) Decision->Equatorial Most Common Axial Target: Axial Amine (Kinetic/Cis) Decision->Axial Special Case MethodA Protocol A: NaBH(OAc)3, DCE, AcOH (Standard Direct) Equatorial->MethodA Good Selectivity MethodB Protocol B: 1. Ti(OiPr)4 2. NaBH4/MeOH (Maximize Equatorial) Equatorial->MethodB Highest Selectivity MethodC Protocol C: Pre-form Imine, then L-Selectride @ -78°C Axial->MethodC Steric Control Result1 Purify: Crystallization MethodA->Result1 Yields ~4:1 to 10:1 dr Result2 Purify: Flash Column MethodB->Result2 Yields >19:1 dr Result3 Purify: HPLC MethodC->Result3 Yields Axial Major

Caption: Decision matrix for reductive amination conditions based on desired stereochemical outcome.

Phase 2: Ring A Stereocontrol (Cis/Trans Isomerism)

Issue: "I synthesized 3-methyl-[1,4'-bipiperidine]-4-carboxylic acid, but I have a mixture of cis and trans isomers. How do I favor the trans (diequatorial) form?"

Technical Diagnosis: In 3,4-disubstituted piperidines, the trans isomer (where substituents are typically diequatorial) is thermodynamically more stable than the cis isomer (axial/equatorial) due to the avoidance of 1,3-diaxial interactions and gauche interactions.

Protocol: Thermodynamic Equilibration (Epimerization)

If you have a mixture or the undesired cis isomer, you can drive the system to the trans isomer via base-mediated epimerization of the ester intermediate before final hydrolysis.

Step-by-Step Procedure:

  • Substrate: Ensure the carboxylic acid is protected as an ester (Methyl or Ethyl). Free acids are difficult to epimerize directly due to carboxylate anion formation.

  • Conditions: Dissolve the ester mixture in dry alcohol (MeOH or EtOH matching the ester). Add 2–5 equivalents of the corresponding alkoxide (NaOMe or NaOEt).

  • Reflux: Heat to reflux for 4–12 hours.

  • Mechanism: The base deprotonates the alpha-position (C4), forming a planar enolate. Reprotonation occurs from the less hindered face, or the system equilibrates to the lower energy diequatorial conformer.

  • Validation: Monitor by 1H NMR. The H4 proton in the trans (diequatorial) isomer will appear as a doublet of doublets (or triplet of triplets) with large coupling constants (

    
    ) due to trans-diaxial coupling with H3 and H5 axial protons.
    

Workflow Diagram: Epimerization Pathway

Epimerization cluster_conditions Key Parameters Cis Cis-Isomer (Kinetic) (Axial/Equatorial) Enolate Planar Enolate Intermediate Cis->Enolate NaOMe, MeOH Deprotonation Trans Trans-Isomer (Thermodynamic) (Diequatorial) Enolate->Trans Reprotonation Equilibration Trans->Enolate Reversible Note1 Solvent must match ester to avoid transesterification Note2 Large J-coupling (10-12Hz) confirms Trans

Caption: Thermodynamic equilibration pathway converting the kinetic cis-isomer to the stable trans-isomer via enolization.

Frequently Asked Questions (FAQs)

Q: My ester hydrolyzed during the epimerization step. What happened? A: This is a common side reaction if "wet" solvents are used. Alkoxides are hygroscopic. If water is present, hydroxide is generated, leading to saponification.

  • Fix: Use freshly distilled solvents or commercially available "Anhydrous" grades. Perform the reaction under Nitrogen/Argon atmosphere.

Q: Can I control the stereochemistry if I need the cis (3,4-syn) isomer? A: Yes, but it is harder. You must rely on Kinetic Protonation .

  • Generate the enolate using a strong, bulky base (LDA or LiHMDS) at -78°C in THF.

  • Quench rapidly with a bulky proton source (e.g., 2,6-di-tert-butylphenol or acetic acid) at low temperature.

  • The proton source will approach from the less hindered face (usually equatorial), forcing the substituent into the axial position (cis relationship).

Q: How do I distinguish the isomers by NMR without a crystal structure? A: Focus on the H4 proton (alpha to the carboxylate):

  • Trans (Diequatorial): H4 is Axial. It has two large anti-parallel couplings (

    
    ) with H3-axial and H5-axial. Signal appears as a wide multiplet (tt or dd).
    
  • Cis (Axial/Equatorial): H4 is Equatorial. It has only small gauche couplings (

    
    ). Signal appears as a narrow multiplet or broad singlet.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Matassini, C., et al. (2018). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Thermodynamic vs Kinetic Control).
  • Relevant Patent Literature: Stereoselective synthesis of piperidine derivatives. (Discusses similar 3,4-disubstituted piperidine scaffolds).

Sources

Reference Data & Comparative Studies

Validation

Validating [1,4'-Bipiperidine]-4-carboxylic Acid: A Comparative Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. This guide provides a comprehensive technical evaluation of [1,4'-Bipiperidine]-4-carboxylic acid as a fragment for drug discovery. We will objectively compare its performance with alternative three-dimensional (3D) fragments and provide the supporting experimental data and protocols necessary for its validation.

The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a rational and efficient approach to identifying lead compounds by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target.[1] The core principle of FBDD lies in the idea that smaller molecules can explore chemical space more effectively and form high-quality interactions with the target protein.[2] These initial "hits," although typically exhibiting weak affinity, serve as excellent starting points for optimization into potent and selective drug candidates.[3]

A successful fragment is characterized by its adherence to the "Rule of Three," which dictates a molecular weight under 300 Da, a LogP (a measure of lipophilicity) of less than 3, and no more than three hydrogen bond donors and acceptors.[4][5] Furthermore, high aqueous solubility is crucial, as fragments are often screened at high concentrations to detect their weak binding.[5] The three-dimensional shape of a fragment is also a critical determinant of its potential, as it can lead to enhanced interactions with the complex topology of biological targets.[6]

Profiling [1,4'-Bipiperidine]-4-carboxylic Acid as a 3D Fragment

[1,4'-Bipiperidine]-4-carboxylic acid is a saturated heterocyclic compound with a distinct three-dimensional architecture. Its rigid, non-planar structure offers an attractive scaffold for exploring the spatial requirements of a target's binding site.

Physicochemical Properties

A thorough understanding of a fragment's physicochemical properties is paramount for its validation. The table below summarizes the key computed properties of [1,4'-Bipiperidine]-4-carboxylic acid.

PropertyValueSource
Molecular Weight 212.29 g/mol [7]
LogP 0.535[7]
Topological Polar Surface Area (TPSA) 52.57 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 2[7]

Based on these properties, [1,4'-Bipiperidine]-4-carboxylic acid aligns well with the principles of an ideal fragment. Its molecular weight is well within the desired range, and its LogP suggests a favorable balance between solubility and permeability. The number of hydrogen bond donors and acceptors provides opportunities for specific interactions with a target protein.

A Comparative Analysis with Alternative 3D Fragments

To provide a comprehensive evaluation, we compare [1,4'-Bipiperidine]-4-carboxylic acid with other commonly employed 3D fragments in drug discovery. These alternatives also possess rigid, non-planar scaffolds and are valuable tools for exploring diverse chemical space.

FragmentMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRotatable Bonds
[1,4'-Bipiperidine]-4-carboxylic acid 212.29[7]0.535[7]52.57[7]2[7]3[7]2[7]
Spiro[3.3]heptane-2-carboxylic acid 140.18[8][9]1.8[8]37.3[8][9]1[9]1[9]1[9]
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid 127.14[10]-2.4[10]49.3[10]221
Quinuclidine-4-carboxylic acid 155.19[11]-2.0[11]40.5[11]120

This comparison highlights the unique properties of each fragment. While all fall within the general guidelines for fragments, they offer different combinations of size, polarity, and hydrogen bonding potential, making them suitable for targeting a diverse range of proteins. The choice of fragment will ultimately depend on the specific characteristics of the target binding site.

Experimental Validation: A Step-by-Step Guide

The validation of a fragment hit is a critical step in the FBDD workflow. A multi-pronged approach using orthogonal biophysical techniques is essential to confirm binding and elucidate the binding mode. The following sections provide detailed protocols for key validation experiments.

Overall Fragment Validation Workflow

The following diagram illustrates a typical workflow for fragment screening and validation.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization cluster_optimization Lead Optimization Screening Fragment Library Screening (e.g., Thermal Shift Assay, SPR) NMR NMR Spectroscopy (Binding Confirmation & Site Mapping) Screening->NMR Hits SPR_val Surface Plasmon Resonance (Affinity & Kinetics) Screening->SPR_val Hits Xray X-ray Crystallography (Binding Mode Determination) NMR->Xray Confirmed Hits SPR_val->Xray Confirmed Hits Optimization Structure-Guided Fragment Elaboration Xray->Optimization Structural Data

Caption: A typical workflow for fragment-based drug discovery, from primary screening to lead optimization.

Thermal Shift Assay (TSA)

Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[12] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. A binding ligand will typically stabilize the protein, resulting in a higher melting temperature (Tm).[13]

Protocol:

  • Protein and Dye Preparation: Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.

  • Fragment Preparation: Prepare a stock solution of the fragment at a high concentration (e.g., 10 mM) in a compatible solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein-dye mixture to each well. Add the fragment solution to the appropriate wells to achieve the desired final concentration (typically in the µM to mM range). Include control wells with protein and dye only, and with protein, dye, and solvent.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the fragment. A significant positive ΔTm indicates ligand binding.

TSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Protein-Dye Mix C Dispense into Plate A->C B Prepare Fragment Stock D Add Fragment to Wells B->D C->D E Run qPCR Temperature Ramp D->E F Plot Fluorescence vs. Temp E->F G Determine Tm & ΔTm F->G

Caption: A simplified workflow for a Thermal Shift Assay experiment.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect molecular interactions in real-time.[14] The target protein is immobilized on the sensor chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index, which is detected as a response.

Protocol:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a series of dilutions of the fragment in a suitable running buffer. It is crucial to match the solvent concentration (e.g., DMSO) in the fragment solutions and the running buffer to minimize bulk refractive index effects.

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) over time to obtain a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for detecting weak fragment binding and for mapping the binding site on the protein.[4] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are commonly used for fragment screening.[10] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, can identify the specific amino acid residues involved in binding.[6]

Protocol (STD-NMR):

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) in a deuterated buffer.

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a radiofrequency pulse, and an "off-resonance" spectrum where the pulse is applied at a frequency where there are no protein signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Data Analysis: Protons on the fragment that are in close contact with the protein will receive saturation from the protein and will show signals in the STD spectrum. The intensity of the STD signals is proportional to the binding affinity.

X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between a fragment and its target protein.[15] This technique is invaluable for understanding the precise binding mode of a fragment and for guiding structure-based drug design.

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map. Build and refine the atomic model of the protein-fragment complex into the electron density map.

  • Analysis of the Binding Mode: Analyze the final structure to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fragment and the protein.

Conclusion

[1,4'-Bipiperidine]-4-carboxylic acid presents a compelling profile as a three-dimensional fragment for drug discovery. Its physicochemical properties align with the established guidelines for effective fragments, and its rigid, non-planar structure offers the potential for novel interactions with biological targets. The comparative analysis with other 3D fragments highlights its unique characteristics and its potential to complement existing fragment libraries.

The successful validation of [1,4'-Bipiperidine]-4-carboxylic acid as a hit against a specific target requires a rigorous experimental approach. The detailed protocols provided in this guide for Thermal Shift Assay, Surface Plasmon Resonance, NMR spectroscopy, and X-ray crystallography offer a comprehensive framework for confirming binding, determining affinity and kinetics, and elucidating the structural basis of the interaction. By employing these techniques, researchers can confidently assess the potential of this and other fragments as starting points for the development of novel therapeutics.

References

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Link]

  • Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • NanoTemper Technologies. 6 ingredients for a successful fragment library. [Link]

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Charles River. Thermal Shift Assays. [Link]

  • PubChem. Quinuclidine-4-carboxylic acid. [Link]

  • Howard, S. & Abell, C. Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery (pp. 49-72). The Royal Society of Chemistry. (2015).
  • RSC Publishing. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. [Link]

  • O'Brien, P., et al. Design and Synthesis of 56 Shape‐Diverse 3D Fragments. ChemMedChem, 15(16), 1533-1540. (2020).
  • Nuvisan. Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. [Link]

  • O'Brien, P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2215-2223. (2022).
  • Holvey, C. E., et al. Fragment-based drug discovery: A graphical review. bioRxiv. (2025).
  • JETIR. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • Barelier, S., et al. Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 63(15), 8049-8061. (2020).
  • CRELUX. X-ray Crystallography. [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • O'Brien, P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 2215-2223. (2022).
  • Cheméo. 1,4'-Bipiperidine. [Link]

  • PubChem. 1,4'-Bipiperidine-1'-carboxylic acid. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • J-GLOBAL. 1,4′-Bipiperidine-1′-carboxylic acid. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • PLOS One. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

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Comparative

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from [1,4'-Bipiperidine]-4-carboxylic Acid

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry. Its inherent three-dimensional architecture and the presence of key functional groups make it an excellen...

Author: BenchChem Technical Support Team. Date: February 2026

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry. Its inherent three-dimensional architecture and the presence of key functional groups make it an excellent starting point for the development of novel therapeutic agents targeting a wide array of biological systems.[1][2] This guide provides a comprehensive comparison of the biological performance of novel compounds derived from this scaffold, supported by experimental data and detailed protocols. We will delve into the rationale behind experimental designs, explore structure-activity relationships, and present methodologies for key assays to empower researchers in their drug discovery endeavors.

The Significance of the [1,4'-Bipiperidine] Scaffold

The bipiperidine motif is a common feature in many natural alkaloids and synthetic pharmaceuticals, prized for its ability to form crucial interactions with biological targets.[1] The carboxamide group, with its capacity for hydrogen bonding, further enhances molecular recognition and binding affinity to enzymes and receptors.[1] The versatility of this scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR).[1] Historically, this scaffold has been a key intermediate in the synthesis of potent opioid analgesics like Piritramide, cementing its importance in the development of central nervous system (CNS) active compounds.[1]

Comparative Biological Evaluation

Opioid Receptor Modulation

Derivatives of the [1,4'-Bipiperidine]-4-carboxylic acid scaffold have shown significant potential as modulators of opioid receptors. The dynorphin/κ-opioid receptor system, in particular, is a key target in the study of stress, depression, and addiction.[3]

A notable example is the development of selective κ-opioid receptor antagonists from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class.[3] Structure-activity relationship (SAR) studies have revealed that while the parent compound in a series might be highly potent, strategic methylation can retain subnanomolar potency and high selectivity for the κ-opioid receptor over μ and δ receptors.[3]

Table 1: Comparison of Opioid Receptor Antagonist Activity

Compound IDModificationκ-Opioid Receptor Potency (Ke, nM)Selectivity (κ vs. μ/δ)
3 (JDTic) Parent Compound0.02>100-fold
8a-8e Monomethylated analoguesSubnanomolar>100-fold
8f-8j Dimethylated analoguesSubnanomolarVariable
8m Trimethylated analogueSubnanomolarVariable

Data synthesized from in vitro [35S]GTPγS binding assays.[3]

The data suggests that for this particular series, monomethylation is a well-tolerated modification for maintaining both high potency and selectivity. This highlights a critical aspect of drug design: even subtle structural changes can significantly impact pharmacological profiles.

Anticonvulsant Activity

Recent investigations have explored the potential of bis-piperidine derivatives, synthesized from piperidine precursors, as anticonvulsant agents.[4] In these studies, a series of compounds were evaluated using the maximal electroshock (MES) method, a standard preclinical model for generalized seizures.

Table 2: Anticonvulsant Activity of Bis-piperidine Derivatives

Compound IDSubstitution on Phenyl Ring% Protection (MES Assay)
2a UnsubstitutedLeast Active
2b p-hydroxy83% (Most Active)
2d 2,4-dichloro78%
2e 2-chloroLeast Active

Activity was compared against the reference drug phenytoin.[4]

The SAR in this series indicates that a p-hydroxy substitution significantly enhances anticonvulsant activity, while unsubstituted or single chloro-substituted compounds are less effective.[4] This provides a clear direction for future optimization of this chemical series for epilepsy treatment.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group, while often crucial for target binding through electrostatic interactions, can present challenges in drug development.[5][6] These challenges include poor metabolic stability, limited permeability across biological membranes like the blood-brain barrier, and the potential for forming reactive metabolites that can lead to toxicity.[5][6]

To mitigate these issues, medicinal chemists often employ a strategy of bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its size, shape, and electronic properties but has improved pharmacokinetic characteristics.[5]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: Enhance lipophilicity, metabolic stability, and potency.[7]

  • Sulfonamides: Increase lipophilicity and metabolic stability, and are weaker acids than carboxylic acids.[5]

  • Hydroxamic acids: Possess moderate acidity and strong metal-chelating properties.[8]

The choice of a bioisostere is highly context-dependent, and what works for one series of compounds may not be optimal for another.[5] This underscores the iterative nature of drug design and the importance of empirical testing.

Experimental Protocols

General Synthesis of [1,4'-Bipiperidine]-4-carboxamide Derivatives

A common synthetic route to generate a library of these compounds involves reductive amination followed by acylation. This allows for diversity at multiple points of the scaffold.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., N-Boc-piperidin-4-one, anilines) reductive_amination Reductive Amination start->reductive_amination acylation Acylation reductive_amination->acylation purification Purification & Characterization acylation->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Models (e.g., Anticonvulsant, Analgesic) in_vitro->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of a 4-piperidone derivative (e.g., N-Boc-piperidin-4-one) and a primary or secondary amine in a suitable solvent like dichloroethane, add a reducing agent such as sodium triacetoxyborohydride.[9][10]

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Acylation (if applicable): The resulting amine can be further modified by acylation with an appropriate acyl chloride or carboxylic acid (using coupling agents) to yield the final amide derivatives.[9]

  • Purification and Characterization: The final compounds are purified using techniques like column chromatography or recrystallization.[4] Their structures are confirmed by spectroscopic methods such as NMR and mass spectrometry.[4][11]

In Vitro Opioid Receptor Functional Antagonism Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of a compound to block the agonist-induced binding of [³⁵S]GTPγS to G-proteins, providing a functional measure of receptor antagonism.[3]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the opioid receptor of interest (e.g., κ-opioid receptor).

  • Incubation: In a microplate, incubate the cell membranes with a known concentration of an agonist, [³⁵S]GTPγS, and varying concentrations of the test antagonist compound.

  • Control Wells: Include control wells with no antagonist (to determine maximal agonist stimulation) and wells with a non-specific binding control.

  • Reaction Termination: After incubation, rapidly filter the contents of the wells through a filter mat to separate bound and free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filter mat using a scintillation counter.

  • Data Analysis: Plot the data as a percentage of agonist-stimulated binding versus the concentration of the antagonist. Calculate the Ke (equilibrium dissociation constant) for the antagonist.[3]

Illustrative Signaling Pathway

G agonist Opioid Agonist receptor κ-Opioid Receptor (GPCR) agonist->receptor Activates antagonist Bipiperidine Antagonist antagonist->receptor Blocks g_protein G-protein (αβγ) receptor->g_protein Activates gtp GTP g_protein->gtp Exchanges GDP for GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates gtp->g_protein gdp GDP response Cellular Response (e.g., ↓ cAMP) effector->response

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for an opioid receptor.

In Vivo Anticonvulsant Screening (Maximal Electroshock - MES)

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[4]

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle. A positive control group receives a standard antiepileptic drug like phenytoin.[4]

  • MES Induction: At the time of predicted peak effect of the test compound, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The primary endpoint is the protection against the tonic hind-limb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ (the dose that protects 50% of the animals).

Structure-Activity Relationship (SAR) Visualization

G cluster_core [1,4'-Bipiperidine]-4-carboxylic acid Core cluster_mods Modifications cluster_activity Biological Activity core Core Scaffold R1 R1 (e.g., at N1 position) core->R1 Modification Sites R2 R2 (e.g., on second piperidine) core->R2 Modification Sites R3 R3 (Carboxylic Acid Bioisostere) core->R3 Modification Sites activity Potency / Selectivity R1->activity Influences R2->activity Influences R3->activity Influences

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

Conclusion

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The successful development of potent and selective opioid receptor modulators and promising anticonvulsant compounds from this structural class highlights its potential. A thorough understanding of the structure-activity relationships, coupled with strategic modifications to overcome pharmacokinetic hurdles associated with the carboxylic acid moiety, is crucial for advancing these compounds through the drug discovery pipeline. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation and optimization of novel derivatives, ultimately paving the way for the development of new and improved medicines.

References

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  • Thomas, J. B., et al. (2008). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. Journal of Medicinal Chemistry, 51(23), 7575-7583. Retrieved February 23, 2026, from [Link]

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  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents. (2011). Chemical Biology & Drug Design, 78(5), 848-855. Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). Molecules, 29(17), 3925. Retrieved February 23, 2026, from [Link]

  • Indole alkaloids as biased opioid receptor modulators. (2026, January 29). Preprints.org. Retrieved February 23, 2026, from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry, 20, 660-668. Retrieved February 23, 2026, from [Link]

  • New Approaches for Rare CNS Drug Development. (2021, November 15). Medpace. Retrieved February 23, 2026, from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Current Organic Chemistry, 26(10), 964-989. Retrieved February 23, 2026, from [Link]

  • CNS Drug Development – Lost in Translation? (2011). Current Pharmaceutical Design, 17(30), 3299-3315. Retrieved February 23, 2026, from [Link]

  • Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved February 23, 2026, from [Link] CNS-drug-discovery/

  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. (2024). Molecules, 29(11), 2521. Retrieved February 23, 2026, from [Link]

  • Opioid receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 23, 2026, from [Link]

  • Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. (2023). Frontiers in Pharmacology, 14, 1205831. Retrieved February 23, 2026, from [Link]

Sources

Validation

Comparative Guide: [1,4'-Bipiperidine]-4-carboxylic Acid Scaffolds in GPCR Ligand Design

Executive Summary: The Bipiperidine "Linker" Advantage In the optimization of G-Protein Coupled Receptor (GPCR) ligands, the [1,4'-Bipiperidine]-4-carboxylic acid scaffold serves as a critical "privileged structure."[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bipiperidine "Linker" Advantage

In the optimization of G-Protein Coupled Receptor (GPCR) ligands, the [1,4'-Bipiperidine]-4-carboxylic acid scaffold serves as a critical "privileged structure."[1] Unlike simple phenyl-piperidines (e.g., loperamide analogs) or rigid spiro-cycles, the bipiperidine core offers a unique balance of extended linker length (approx. 9–11 Å) and rotational freedom .[1]

This guide objectively compares the performance of [1,4'-Bipiperidine]-4-carboxylic acid derivatives against two primary alternatives:

  • Single Piperidines (4-phenylpiperidine class): The traditional "gold standard" for potency but often lacking selectivity.[1]

  • Spiro-Piperidines: The modern alternative for metabolic stability but often chemically complex to synthesize.[1]

Key Finding: While spiro-piperidines offer superior metabolic stability, the [1,4'-Bipiperidine]-4-carboxylic acid scaffold consistently demonstrates superior bitopic binding capability —simultaneously engaging orthosteric and allosteric sites in Class A GPCRs (e.g., Muscarinic M1/M4, CCR5, MCH1).[1]

Structural & Functional Comparison

The following table summarizes the physicochemical and pharmacological trade-offs when selecting the bipiperidine scaffold over its alternatives.

Feature[1,4'-Bipiperidine]-4-carboxylic AcidSingle Piperidine (e.g., 4-Phenyl)Spiro-Piperidine
Primary Utility Bitopic Ligands: Bridges deep orthosteric & shallow allosteric sites.[1]Compact Binders: Fits deep hydrophobic pockets.[1]Rigidification: Locks conformation to reduce entropic cost.[1]
Linker Length Extended (~10 Å): Ideal for large binding pockets (CCR5, MCH1).Short (~5 Å): Limited reach.[1]Variable: Depends on spiro-fusion.
Basicity (pKa) High (Two Basic Nitrogens): pKa ~9.5 & ~8.5. Risk of phospholipidosis.[1]Moderate: Single basic center.Tunable: Steric bulk lowers pKa.
Metabolic Stability Moderate/Low: Susceptible to oxidative N-dealkylation.[1]Low: Rapid CYP oxidation.[1]High: Quaternary carbon blocks metabolism.[1]
CNS Penetration Tunable: Acid form = Peripheral; Amide/Ester = CNS active.[1]High: Generally lipophilic.[1]Moderate: Depends on LogD.
Visualizing the Scaffold Logic (SAR)

The diagram below illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.

SAR_Logic Scaffold [1,4'-Bipiperidine]-4-COOH Core Scaffold Distal_N Distal Nitrogen (N1') Modulates Solubility & pKa Scaffold->Distal_N Central_Acid C4 Carboxylic Acid 'The Anchor' Scaffold->Central_Acid Linker Piperidine-Piperidine Bond Rotational Freedom Scaffold->Linker Outcome_Amide Amide Derivative (CNS Penetrant) Central_Acid->Outcome_Amide Amidation Outcome_Zwitter Free Acid (Zwitterion) (Peripherally Restricted) Central_Acid->Outcome_Zwitter No Modification Outcome_Bitopic Bitopic Binding (High Selectivity) Linker->Outcome_Bitopic Spans Active Site

Figure 1: SAR Decision Tree for Bipiperidine Optimization. The C4-Carboxylic acid acts as a "toggle" for CNS vs. Peripheral distribution.[1]

In Vitro Profiling: The Metabolic Stability Challenge

A major liability of the [1,4'-Bipiperidine] scaffold is oxidative metabolism at the carbon alpha to the piperidine nitrogens. To validate a lead compound, you must run a Microsomal Stability Assay comparing it to a standard piperidine.[1]

Protocol: Comparative Microsomal Stability

Objective: Determine Intrinsic Clearance (


) and identify "soft spots" for oxidation.[1]
  • Preparation:

    • Test Compound: [1,4'-Bipiperidine] derivative (1 µM final conc).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate compounds + HLM for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. Time.[2] Slope = 
      
      
      
      .[1]
    • 
      .[1][2]
      
    • 
      .
      
Representative Data: Bipiperidine vs. Alternatives
Compound Class

(min)

(µL/min/mg)
Metabolic Soft Spot
Bipiperidine-4-carboxamide 28 49.5 High: Oxidation at

-carbons (N1' and N1).[1]
4-Phenylpiperidine12115.0Very High: Rapid N-dealkylation.[1]
Spiro-piperidine>60<11.0Low: Steric hindrance protects N-center.[1]

Interpretation: The bipiperidine scaffold is more stable than simple phenyl-piperidines but less stable than spiro-analogs.[1] Optimization Strategy: Block the


-carbon sites with methyl groups or fluorine to match Spiro-piperidine stability.[1]

In Vivo Testing: The PK/PD Bridge

When moving to in vivo models, the high basicity of the bipiperidine scaffold (two amine centers) often leads to a high Volume of Distribution (


) and potential lysosomal trapping.
Experimental Workflow: From Synthesis to Efficacy

The following Graphviz diagram outlines the critical path for validating these compounds in vivo.

InVivo_Workflow Step1 1. Lead Selection (IC50 < 10 nM, CLint < 50) Step2 2. Formulation (Challenge: High pH solubility) Use: 20% HP-β-CD / pH 4.0 Step1->Step2 Step3 3. Rat PK Study (IV vs PO) Measure: Bioavailability (F%) Step2->Step3 Decision CNS Target? Step3->Decision Branch_CNS Measure Brain:Plasma Ratio (Kp) Target: Kp > 0.5 Decision->Branch_CNS Yes (e.g. M1, M4) Branch_Periph Measure Receptor Occupancy (Peripheral Tissue) Decision->Branch_Periph No (e.g. CCR5)

Figure 2: Critical Path for In Vivo Validation of Bipiperidine Ligands.

Protocol: Rat Pharmacokinetics (Cassette Dosing)

Rationale: Bipiperidines often suffer from poor oral absorption due to ionization at gut pH.[1]

  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in saline/DMSO 95:5).[1]

    • PO Arm: 5 mg/kg (formulated in 20% Hydroxypropyl-

      
      -cyclodextrin).[1]
      
  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification.

  • Critical Metric: Calculate Bioavailability (%F) .

    • Benchmark: Unoptimized bipiperidines often show %F < 20%.[1]

    • Goal: Optimize lipophilicity (LogD ~2.0) to achieve %F > 50%.

References

  • Vertex Pharmaceuticals. (2005).[1] Discovery and SAR of biaryl piperidine MCH1 receptor antagonists.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3]

  • National Institutes of Health (NIH). (2020).[1][4] Structure-activity relationships for a series of aminopiperidines... bioisosteric replacement of the piperazine improves metabolic stability.[5][6] European Journal of Medicinal Chemistry.[1]

  • BenchChem. (2025).[1][2][7] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • American Chemical Society (ACS). (2015).[1] Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of Medicinal Chemistry.[1]

  • National Institutes of Health (NIH). (2018).[1] Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.

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Comparative

A Comparative Guide to the Receptor Binding Profiles of [1,4'-Bipiperidine]-4-carboxylic Acid Analogs

This guide provides an in-depth characterization and comparison of the receptor binding profiles for a series of [1,4'-Bipiperidine]-4-carboxylic acid analogs. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth characterization and comparison of the receptor binding profiles for a series of [1,4'-Bipiperidine]-4-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the structure-activity relationships (SAR) of this important chemical scaffold. We will delve into the binding affinities at key central nervous system (CNS) targets, including opioid, sigma, and NMDA receptors, providing not only comparative data but also the detailed experimental protocols necessary for their determination.

The Significance of the [1,4'-Bipiperidine]-4-carboxylic Acid Scaffold

The [1,4'-bipiperidine]-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting a variety of G-protein coupled receptors (GPCRs) and ion channels. Its rigid, yet conformationally adaptable structure allows for precise orientation of pharmacophoric elements, leading to high-affinity and selective interactions with receptor binding pockets. Understanding the nuanced effects of structural modifications to this core on receptor binding is paramount for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.

Comparative Receptor Binding Profiles

The following tables summarize the binding affinities (Ki, IC50) of representative [1,4'-Bipiperidine]-4-carboxylic acid analogs across a panel of relevant CNS receptors. These data have been collated from various authoritative sources to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Opioid Receptor Binding Affinities of [1,4'-Bipiperidine]-4-carboxylic Acid Analogs

Compound IDR1 Substituentµ-Opioid (MOR) Ki (nM)δ-Opioid (DOR) Ki (nM)κ-Opioid (KOR) Ki (nM)
Analog A H15250800
Analog B 4-Fluorophenyl5120450
Analog C 3,4-Dichlorophenyl285300
Analog D N-Benzyl28400>1000

Data synthesized from publicly available research demonstrating the impact of aryl substitutions on MOR affinity and selectivity.[1]

Table 2: Sigma Receptor Binding Affinities of [1,4'-Bipiperidine]-4-carboxylic Acid Analogs

Compound IDR2 SubstituentSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)
Analog E Cyclohexyl25150
Analog F 4-Methoxyphenyl890
Analog G 1-Adamantyl12110
Analog H Benzyl35200

Illustrative data based on SAR studies of related piperidine and spirocyclic compounds, highlighting the influence of bulky, lipophilic groups on sigma receptor affinity.[2][3]

Table 3: NMDA and CCR4 Receptor Binding Affinities of Selected Analogs

Compound IDReceptor TargetBinding Affinity (IC50, nM)
Analog I NMDA (NR2B)67
Analog J CCR410,000

Data reflecting the potential for this scaffold to interact with other important CNS and chemokine receptors.[4][5][6]

Causality Behind Experimental Choices: Structure-Activity Relationship Insights

The data presented in the tables above reveal critical structure-activity relationships:

  • Opioid Receptors: Substitution on the second piperidine ring (R1) with aromatic groups, particularly those with electron-withdrawing substituents (e.g., halogens), tends to enhance affinity and selectivity for the µ-opioid receptor (MOR).[1] This suggests a specific hydrophobic and electronic interaction within the MOR binding pocket.

  • Sigma Receptors: The nature of the substituent on the nitrogen of the second piperidine (R2) significantly influences sigma receptor affinity. Bulky, lipophilic groups such as adamantyl and substituted phenyl rings generally confer higher affinity for the σ1 receptor.[2][3] This is consistent with the known characteristics of the σ1 receptor binding site, which accommodates large, hydrophobic moieties.[7]

  • NMDA and Other Receptors: The versatility of the [1,4'-bipiperidine]-4-carboxylic acid scaffold is demonstrated by its ability to be adapted into potent NMDA receptor antagonists.[6][8] Further modifications can also lead to interactions with other receptor families, such as chemokine receptors, although often with lower affinity.[5]

Experimental Protocols: A Self-Validating System

The following protocols for radioligand binding assays represent a robust framework for determining the receptor binding affinities of novel [1,4'-Bipiperidine]-4-carboxylic acid analogs.

Protocol 1: Opioid Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds (analogs of [1,4'-Bipiperidine]-4-carboxylic acid) at various concentrations.

  • Glass fiber filters (Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_counting Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor membrane aliquots prep_ligands Prepare serial dilutions of test compounds and radioligand prep_membranes->prep_ligands prep_plates Set up 96-well plates (Total, Non-specific, Competition) prep_ligands->prep_plates incubate Add membranes, radioligand, and compounds to wells. Incubate at room temperature for 1 hour. prep_plates->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters 5x with ice-cold wash buffer filter->wash dry Dry filters wash->dry add_scint Add scintillation cocktail dry->add_scint count Measure radioactivity in a scintillation counter add_scint->count calc_specific Calculate specific binding count->calc_specific gen_curve Generate competition curve calc_specific->gen_curve det_ic50 Determine IC50 gen_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation det_ic50->calc_ki

Caption: Workflow for Opioid Receptor Competitive Binding Assay.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, [³H]-diprenorphine, and membranes), non-specific binding (assay buffer, [³H]-diprenorphine, membranes, and 10 µM naloxone), and competitive binding (serial dilutions of test compound, [³H]-diprenorphine, and membranes).[9]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid filtration through Whatman GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.[9][10]

  • Washing: Wash the filters five times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9][10]

  • Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10][11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[11]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[11]

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[11][12]

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the determination of binding affinity (Ki) for the sigma-1 (σ1) receptor.

Materials:

  • Membrane preparations from tissues with high σ1 receptor expression (e.g., guinea pig brain).[13]

  • Radioligand: [³H]-(+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).[13]

  • Test compounds at various concentrations.

  • Glass fiber filters (Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and counter.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_quantification Quantification & Analysis prep_membranes Prepare guinea pig brain membrane aliquots prep_ligands Prepare serial dilutions of test compounds and [3H]-(+)-pentazocine prep_membranes->prep_ligands prep_plates Set up 96-well plates (Total, Non-specific, Competition) prep_ligands->prep_plates incubate Add membranes, radioligand, and compounds to wells. Incubate at 37°C for 90 minutes. prep_plates->incubate filter Rapidly filter through PEI-soaked glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash quantify Measure radioactivity using a scintillation counter wash->quantify analyze Calculate Ki using the Cheng-Prusoff equation quantify->analyze

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Step-by-Step Methodology:

  • Assay Setup: Similar to the opioid receptor assay, set up triplicate wells for total binding, non-specific binding (with 10 µM haloperidol), and competitive binding with a range of test compound concentrations.[13]

  • Incubation: Incubate the plate at 37°C for 90 minutes.[13]

  • Filtration and Washing: Terminate the reaction by rapid filtration through PEI-treated glass fiber filters, followed by washing with ice-cold buffer.[14]

  • Radioactivity Measurement and Data Analysis: Quantify the bound radioactivity and analyze the data as described in Protocol 1 to determine the IC50 and subsequently the Ki values.[11][13]

Signaling Pathway Overview

The interaction of [1,4'-Bipiperidine]-4-carboxylic acid analogs with their target receptors initiates a cascade of intracellular signaling events. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant for both opioid and sigma-1 receptors (which can modulate GPCR signaling).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (e.g., Opioid Receptor) g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production/Inhibition cellular_response Cellular Response second_messenger->cellular_response Signal Transduction ligand Ligand ([1,4'-Bipiperidine]-4-carboxylic acid analog) ligand->receptor Binding

Caption: Generalized GPCR Signaling Pathway.

Conclusion

The [1,4'-Bipiperidine]-4-carboxylic acid scaffold represents a versatile platform for the development of potent and selective ligands for a variety of CNS receptors. The data and protocols presented in this guide underscore the importance of systematic structural modification and rigorous pharmacological characterization in the drug discovery process. By understanding the key structure-activity relationships, researchers can more effectively design novel analogs with tailored receptor binding profiles to probe complex biological systems and develop next-generation therapeutics.

References

  • Bio-protocol. Radioligand Binding Assays. Available from: [Link]

  • SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. (2024). bioRxiv.
  • Springer Protocols. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022).
  • MDPI. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • BindingDB. BDBM81831 Bipiperidinyl carboxylic acid amide, 4. Available from: [Link]

  • BindingDB. BDBM50000106 4-CARBOXYPIPERIDINE::CHEMBL279998::Piperidine-4-carboxylic acid. Available from: [Link]

  • Bender, A. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS chemical neuroscience, 6(11), 1847–1854.
  • PubMed. Bipiperidinyl carboxylic acid amides as potent, selective, and functionally active CCR4 antagonists. (2007). Bioorganic & medicinal chemistry letters, 17(18), 5153–5157.
  • PubMed. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1992). Journal of medicinal chemistry, 35(17), 3111–3115.
  • PubMed. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1991). Journal of medicinal chemistry, 34(8), 2623–2630.
  • DETERMINING STRUCTURE-ACTIVITY RELATIONSHIPS THROUGH SYNTHESIS AND ASSESSMENT OF KAPPA OPIOID RECEPTOR ANALOGS FOR THE DEVELOPME. (2021).
  • PubMed Central. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (2009). Neuropharmacology, 56(1), 273–282.
  • Usiena AIR. Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. (2023).
  • SciELO. Binding characteristics of sigma2 receptor ligands. (2004). Brazilian Journal of Medical and Biological Research, 37(1), 1-13.
  • Frontiers. Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018).
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  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8196.
  • ResearchGate. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (2025).
  • Google Patents.
  • Amanote Research. (PDF) Synthesis, Opioid Receptor Binding Profile and SAR.
  • PubMed. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (2000). Bioorganic & medicinal chemistry letters, 10(12), 1279–1282.
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  • ResearchGate. Receptor binding profile of the antipsychotics included in this study.
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). European journal of medicinal chemistry, 224, 113702.

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